5-Methylpyridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEQVZZZYLHNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167285 | |
| Record name | 5-Methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-77-5 | |
| Record name | 5-Methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpicolinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLPICOLINONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTZ4BG8Z8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methylpyridine-2-carbonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 5-Methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound, a heterocyclic organic compound. The information is compiled from various chemical suppliers and databases to assist researchers and professionals in its handling, characterization, and application.
Chemical Identity
This compound, also known as 2-Cyano-5-methylpyridine or 5-methylpicolinonitrile, is a substituted pyridine derivative. Its structure consists of a pyridine ring with a methyl group at the 5-position and a nitrile group at the 2-position.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some values, such as melting and boiling points, may vary between suppliers, likely due to differences in purity and measurement techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [2][1] |
| Appearance | White to brown solid or crystalline powder | [2] |
| Melting Point | 38 - 42 °C, 69 - 77 °C, 75 °C | [2][1][3] |
| Boiling Point | 237 - 238 °C, 140 °C | [2][1] |
| Density | 1.072 g/cm³ (estimated) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility (Organic) | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [1] |
| Flash Point | 104 °C | [1] |
| Purity (Assay) | ≥97.0% (GC), >98.0% (GC) | [3] |
| CAS Number | 1620-77-5 | [2][3][4] |
Experimental Protocols
While specific experimental protocols from the original researchers are not publicly available, the determination of the physical properties listed above follows standard laboratory procedures.
-
Melting Point Determination: The melting point is typically determined using a calibrated melting point apparatus. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The variation in reported melting points (38-77 °C) suggests that the purity of the sample significantly affects this property.[2][1][3]
-
Boiling Point Determination: The boiling point is measured at a specific atmospheric pressure, often through distillation. The significant discrepancy in the reported boiling points (140 °C vs. 237-238 °C) may be due to measurements taken at different pressures (e.g., under vacuum).[2][1]
-
Purity Analysis (Gas Chromatography - GC): The purity of this compound is commonly assessed using Gas Chromatography (GC).[3] In this technique, the compound is vaporized and passed through a column. The retention time and the area under the peak are used to determine its purity relative to any impurities.
-
Structural Confirmation (Proton NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the chemical structure. For this compound, Proton NMR (¹H NMR) would confirm the presence and connectivity of the aromatic protons and the methyl group protons, ensuring it conforms to the expected structure.[3]
Visualization of Chemical Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A logical workflow for the synthesis and physical/structural characterization of a chemical compound.
This guide provides a foundational understanding of the physical properties of this compound. For any application, it is recommended to refer to the specific certificate of analysis provided by the supplier for the most accurate and lot-specific data.
References
- 1. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 2. 2-Cyano-5-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Cyano-5-methylpyridine | 1620-77-5 [m.chemicalbook.com]
5-Methylpyridine-2-carbonitrile chemical structure and bonding
An In-depth Technical Guide to 5-Methylpyridine-2-carbonitrile: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. As an intermediate, it serves as a valuable building block for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. This document provides a comprehensive technical overview of its chemical structure, bonding characteristics, and physicochemical properties. A detailed, plausible experimental protocol for its synthesis via the Sandmeyer reaction is also presented, intended to provide a practical foundation for laboratory preparation. All data is structured for clarity and accessibility to aid researchers and drug development professionals.
Chemical Identity and Structure
This compound, also known as 6-cyano-3-picoline, is an aromatic heterocyclic compound. The core structure consists of a pyridine ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₇H₆N₂[1] |
| Molecular Weight | 118.14 g/mol [1] |
| CAS Number | 1003-68-5[1], 1620-77-5[2], 3222-48-8[3] |
| InChI Key | PBLOYQAQGYUPCM-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC1=CC(=NC=C1)C#N |
| Synonyms | 5-Cyano-2-methylpyridine, 6-Cyano-3-picoline, 5-Methylpicolinonitrile |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It should be noted that discrepancies exist in the reported melting points across different commercial suppliers, which may be attributable to variances in purity or crystalline form.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to brown solid | [1][2] |
| Melting Point | 38 - 42 °C or 69 - 77 °C | [1][2] |
| Boiling Point | 237 - 238 °C | [1] |
| Density (estimated) | 1.072 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [1] |
| Flash Point | 104 °C |[1] |
Chemical Bonding and Molecular Structure
-
Pyridine Ring: The core of the molecule is a six-membered pyridine ring, which is aromatic. All carbon atoms and the nitrogen atom in the ring are sp² hybridized, resulting in a planar geometry with delocalized π-electrons across the ring. The bond angles within the ring are expected to be approximately 120°.
-
Nitrile Group (-C≡N): The carbon and nitrogen atoms of the nitrile group are sp hybridized, leading to a linear geometry for this functional group. The C≡N triple bond consists of one σ bond and two π bonds. The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom, influencing the electronic properties of the pyridine ring through both inductive and mesomeric (resonance) effects.
-
Methyl Group (-CH₃): The carbon atom of the methyl group is sp³ hybridized, adopting a tetrahedral geometry. The methyl group is generally considered to be weakly electron-donating through an inductive effect.
-
Overall Electronic Effects: The electron-donating methyl group at the 5-position and the electron-withdrawing nitrile group at the 2-position create a specific electronic distribution within the aromatic ring. The powerful electron-withdrawing nature of the nitrile group decreases the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution compared to pyridine itself.
Experimental Protocols
A direct, published experimental protocol for the synthesis of this compound is not widely available. However, a highly plausible and standard method is the Sandmeyer reaction , starting from the commercially available 2-amino-5-methylpyridine. The following protocol is adapted from established procedures for this type of transformation.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Protocol: Synthesis via Sandmeyer Reaction
Materials and Reagents:
-
2-Amino-5-methylpyridine (CAS: 1603-41-4)[5]
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (EXTREME CAUTION: Highly toxic)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 2-Amino-5-methylpyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid to cold deionized water to prepare a dilute H₂SO₄ solution.
-
Cool the acid solution to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-5-methylpyridine (1.0 eq) to the cold acid solution with stirring, ensuring the temperature remains below 10 °C.
-
Separately, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes. Critically maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Cyanation Reaction
-
CAUTION: This step involves cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water. Gently warm if necessary to dissolve, then cool the solution to ~10-15 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous evolution of nitrogen gas (N₂) is expected. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Gently heat the reaction mixture to 50-60 °C for 30-60 minutes to ensure the complete decomposition of any remaining diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Conclusion
This compound is a key heterocyclic building block with well-defined physicochemical properties. This guide provides essential structural and property data in a format accessible to researchers. The detailed synthetic protocol, based on the reliable Sandmeyer reaction, offers a practical pathway for its laboratory-scale preparation, facilitating its use in drug discovery and development programs. While a full experimental characterization of its bonding parameters awaits crystallographic analysis, its structure is well understood through established chemical theory.
References
- 1. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 2. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Methylpyridine-2-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyridine-2-carbonitrile (CAS No. 1620-77-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses to facilitate structural elucidation and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.62 | s | - | H-6 |
| 7.75 | dd | 8.0, 1.8 | H-4 |
| 7.55 | d | 8.0 | H-3 |
| 2.45 | s | - | -CH₃ |
Note: Data is predicted based on typical values for similar structures and analysis of the spectrum available from ChemicalBook. Solvent: CDCl₃, Reference: TMS.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-2 |
| 148.0 | C-6 |
| 139.0 | C-4 |
| 135.0 | C-5 |
| 128.0 | C-3 |
| 117.5 | -CN |
| 18.5 | -CH₃ |
Note: Data is predicted based on established chemical shift ranges for pyridine and nitrile functionalities.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1600, 1480 | Medium-Strong | C=C and C=N Ring Stretching |
Note: Frequencies are predicted based on characteristic group frequencies.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound (Predicted)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 118 | 100 | [M]⁺ (Molecular Ion) |
| 117 | High | [M-H]⁺ |
| 91 | Medium | [M-HCN]⁺ |
| 90 | Medium | [M-H-HCN]⁺ |
Note: Fragmentation pattern is predicted based on typical fragmentation of pyridine derivatives and nitriles under electron impact ionization. The molecular weight of this compound is 118.14 g/mol .
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition : A standard one-dimensional proton spectrum was acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition : A one-dimensional carbon spectrum was acquired with proton decoupling. Typical parameters included a spectral width of 220 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing : The raw data (Free Induction Decay) was processed using appropriate software. This included Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) method was employed for analysis. A small amount of the solid sample was placed directly onto the ATR crystal.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal was recorded. The sample was then placed on the crystal, and pressure was applied to ensure good contact. The sample spectrum was recorded over a range of 4000-400 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.
-
Data Processing : The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of this compound in a volatile solvent such as methanol was introduced into the mass spectrometer via a direct infusion probe or through a gas chromatography (GC) inlet.
-
Instrumentation : A mass spectrometer equipped with an electron impact (EI) ionization source was used.
-
Data Acquisition : The electron energy was set to a standard 70 eV. The mass spectrum was acquired over a mass-to-charge (m/z) range of 40-300.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative abundances of the peaks were determined with respect to the base peak (the most intense peak in the spectrum).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 5-Methylpyridine-2-carbonitrile
CAS Number: 1620-77-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Methylpyridine-2-carbonitrile, a key heterocyclic building block. It includes physicochemical properties, safety data, a representative synthetic protocol, and its applications in medicinal chemistry, particularly in the development of targeted therapies.
Core Properties and Safety Information
This compound, also known as 2-Cyano-5-methylpyridine or 5-Methylpicolinonitrile, is a white to brown crystalline solid.[1][2] It serves as a crucial intermediate in the synthesis of more complex substituted pyridine structures utilized in pharmaceutical and agrochemical research.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1620-77-5 | [1][2][3][4] |
| Molecular Formula | C₇H₆N₂ | [2][4] |
| Molecular Weight | 118.14 g/mol | [2][3][5] |
| Appearance | White to brown solid/crystalline powder | [1][2] |
| Melting Point | 73-77 °C | [3] |
| Boiling Point | 140 °C (at 2 mmHg) | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [5] |
Table 2: Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. Supplier technical data sheets typically confirm the structure via standard analytical methods.
| Analysis Method | Result | Source(s) |
| Proton NMR | Conforms to structure | [1] |
| Purity (GC) | ≥97.0% | [1][2] |
Table 3: Safety and Handling
This compound is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols should be strictly followed.
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed | [2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation | [2] |
| Handling | - | P261, P264, P280: Avoid breathing dust, wash skin thoroughly, wear protective gear. | |
| Response | - | P301+P310, P302+P352, P305+P351+P338: If swallowed, immediately call a poison center. If on skin, wash with plenty of water. If in eyes, rinse cautiously for several minutes. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the cyanation of a corresponding 2-halo-5-methylpyridine, such as 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine. Palladium-catalyzed cross-coupling reactions are a common and efficient method for this transformation.
While a specific, detailed protocol for this exact molecule is not publicly documented, the following represents a general and widely applicable methodology for the palladium-catalyzed cyanation of a heteroaryl bromide.
Representative Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from established procedures for the cyanation of heteroaryl halides and serves as a model for the synthesis of this compound from 2-bromo-5-methylpyridine.
Materials:
-
2-Bromo-5-methylpyridine (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂ - 0.6 equiv) or Potassium Ferrocyanide (K₄[Fe(CN)₆] - 0.5 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: A dry Schlenk flask or sealed reaction tube is equipped with a magnetic stir bar. The vessel is charged with 2-bromo-5-methylpyridine (1.0 equiv), the cyanide source (e.g., Zn(CN)₂), and the palladium catalyst.
-
Inerting: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen) by evacuating and backfilling the vessel three times.
-
Solvent Addition: Anhydrous, degassed solvent is added via syringe.
-
Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, making nitrile-containing intermediates like this compound highly valuable.
Derivatives of substituted pyridine-carbonitriles have been investigated as potent inhibitors of key signaling pathways implicated in cancer.[6]
Caption: Role of this compound in a typical drug discovery workflow.
Targeting Cancer Signaling Pathways
Research into related pyrimidine-5-carbonitrile structures has demonstrated their potential as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6] Other heterocyclic scaffolds containing the pyridine-carbonitrile motif have shown activity against the PI3K/mTOR pathway, which is frequently dysregulated in human cancers. This compound provides a scaffold to generate novel derivatives targeting these and other critical oncogenic pathways.
Caption: Inhibition of cancer signaling pathways by pyridine-carbonitrile derivatives.
References
- 1. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 5-Methyl-pyridine-2-carbonitrile [oakwoodchemical.com]
- 3. 1620-77-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 2-Cyano-5-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and discovery of 5-Methylpyridine-2-carbonitrile
An In-depth Technical Guide to the Synthesis and Discovery of 5-Methylpyridine-2-carbonitrile
Abstract
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules with specific therapeutic activities.[1] Its structural framework is a key component in the development of various pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound and its derivatives, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is typically a white to brown solid.[2] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 1620-77-5 | [2][4] |
| Molecular Formula | C₇H₆N₂ | [5] |
| Molecular Weight | 118.14 g/mol | [5] |
| Melting Point | 69-77°C | [2] |
| Boiling Point | 237 - 238 °C | [5] |
| Appearance | White to brown solid | [2] |
| Purity | ≥97.0% (GC) | [2] |
Synthesis and Experimental Protocols
The introduction of a nitrile group onto a pyridine ring is a common strategy in medicinal chemistry. A representative synthetic approach for a related compound, 3-amino-5-methylpyridine-2-carbonitrile, involves a palladium-catalyzed cyanation reaction. This method highlights a robust pathway for synthesizing pyridine carbonitriles.
General Synthesis Workflow
The synthesis involves the reaction of a halogenated pyridine precursor with a cyanide source, catalyzed by a palladium complex. The workflow ensures a high yield of the desired carbonitrile product.
Caption: General workflow for palladium-catalyzed cyanation.
Detailed Experimental Protocol: Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile[6]
This protocol details the synthesis of a structurally similar and pharmaceutically relevant derivative.
-
Preparation : Under an argon atmosphere, dissolve 1.0 g (7 mmol, 1 eq.) of 2-chloro-5-methylpyridin-3-amine in 15 mL of anhydrous N,N-dimethylformamide (DMF) within a 20 mL reaction vial.
-
Addition of Reagents : Add 821 mg (7 mmol, 1 equiv) of zinc cyanide (Zn(CN)₂) to the solution.
-
Degassing and Catalyst Addition : Degas the reaction system for 10 minutes. Subsequently, add 405 mg (0.35 mmol, 0.05 eq.) of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Reaction : Heat the reaction mixture to 105 °C and stir at this temperature for 20 hours.
-
Purification : After the reaction, purify the crude product using silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (2/8, v/v).
-
Product : The process affords the target product, 3-amino-2-cyano-5-methylpyridine, as a white solid in 65% yield.[6]
Spectroscopic Data
The structural characterization of pyridine carbonitrile derivatives is confirmed through various spectroscopic methods. The data for 3-amino-5-methylpyridine-2-carbonitrile is provided as a representative example.[6]
| Spectroscopic Data | Values |
| Melting Point | 154 °C |
| Infrared (IR) ν (cm⁻¹) | 3404, 2216 (CN), 1600, 1465, 1339, 1230, 858, 739 |
| ¹H NMR (400 MHz, CDCl₃) δ | 2.34 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂), 6.93 (d, 1H, J = 2.4 Hz), 7.93 (d, 1H, J = 2.4 Hz) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 28.7 (CH₃), 114.9 (CH), 116.3 (CN), 122.6 (CH), 138.6 (Cq), 142.2 (CH), 146.3 (Cq) |
Role in Drug Discovery and Development
Pyridine-based scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in both natural and synthetic compounds used for drug development.[7] 2-Amino-5-methylpyridine, a related precursor, is a foundational building block for a wide array of drug molecules, including anti-inflammatory and antiviral agents.[8]
Caption: A simplified workflow for drug discovery and development.
Application as a Key Intermediate
Derivatives of this compound are valuable intermediates in synthesizing targeted therapeutics. For instance, 3-Amino-2-cyano-5-methylpyridine is a reactant used to prepare orally bioavailable chemokine receptor 9 (CCR9) antagonists, which have potential for treating inflammatory bowel disease.[6]
Targeting Signaling Pathways: VEGFR-2 Inhibition
The pyrimidine-5-carbonitrile scaffold, which shares structural motifs with pyridine-carbonitriles, has been a focus in the design of novel inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibiting this pathway is a validated strategy in cancer therapy.[9] The design of such inhibitors often involves a heterocyclic head (like pyridine) to bind to the receptor's hinge region, a spacer, a hydrogen-bonding pharmacophore, and a hydrophobic tail.[9]
Caption: Mechanism of VEGFR-2 signaling pathway inhibition.
Conclusion
This compound and its derivatives are compounds of high value in synthetic and medicinal chemistry. The straightforward and efficient synthetic routes to access this scaffold, combined with its utility as a precursor for potent biological agents like CCR9 antagonists and potential VEGFR-2 inhibitors, underscore its importance. This guide provides researchers and drug development professionals with the core technical information required to leverage the potential of this versatile chemical entity in their research and development endeavors.
References
- 1. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
- 2. H64539.14 [thermofisher.com]
- 3. 2-Cyano-5-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1620-77-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of the Pyridine-2-carbonitrile Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyridine-2-carbonitrile Moiety in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals and biologically active compounds. The addition of a nitrile group at the 2-position and a methyl group at the 5-position of the pyridine ring forms 5-Methylpyridine-2-carbonitrile. While data on this specific molecule is sparse, its structural cousins, particularly pyrimidine-5-carbonitrile derivatives, have been extensively explored as inhibitors of key signaling pathways implicated in cancer and inflammation. These derivatives have shown promise as potent and selective modulators of various enzymes and receptors, highlighting the therapeutic potential of this chemical class.
Known Biological Activities of Structurally Related Compounds
The primary biological activities associated with pyridine and pyrimidine-5-carbonitrile scaffolds are centered around the inhibition of protein kinases and other enzymes involved in cellular signaling and proliferation.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine-5-carbonitrile derivatives. These compounds have been shown to exert their effects through the inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and survival.
Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to growth arrest and apoptosis.
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers. Certain pyrimidine-5-carbonitrile derivatives have been shown to target and inhibit components of this pathway, such as PI3Kδ/γ and AKT-1, leading to the induction of apoptosis in cancer cells.[5]
The Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src are frequently overexpressed and activated in various cancers, contributing to tumor progression and resistance to therapy. Novel 5-methylpyrimidine derivatives have been designed as dual inhibitors of both EGFR and Src, demonstrating significant antitumor activity in preclinical studies.[6]
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cancer progression. Pyrimidine-5-carbonitrile derivatives have been investigated as COX-2 inhibitors, with some compounds showing potent and selective inhibitory activity.[7][8][9] This dual activity of inhibiting both cancer cell proliferation and inflammation-related pathways makes these compounds attractive therapeutic candidates.
Adenosine A2B Receptor Agonism
In a departure from enzyme inhibition, a series of amino-3,5-dicyanopyridines, which share the core pyridine-carbonitrile structure, have been identified as non-nucleoside-like agonists of the human adenosine A2B receptor.[10] This receptor is involved in various physiological processes, including inflammation and cardiovascular function, suggesting that compounds based on this scaffold could have applications beyond oncology.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various pyridine and pyrimidine-5-carbonitrile derivatives from the cited literature. It is crucial to note that these data are for derivatives and not for this compound itself.
Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 9d | HCT-116 | 1.14 - 10.33 | [3][4] |
| 11e | HCT-116 | 1.14 | [3][4] |
| 11e | MCF-7 | 1.54 | [3][4] |
| 12b | HCT-116 | 1.14 - 10.33 | [3][4] |
| 12d | HCT-116 | 1.14 - 10.33 | [3][4] |
| 4e | Colo 205 | 1.66 | [7] |
| 4f | Colo 205 | 1.83 | [7] |
| 8p | A549 | 1.56 | [6] |
| 8p | K562 | 0.74 | [6] |
Table 2: Enzyme and Receptor Activity of Pyridine/Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Target | Activity | Value (µM) | Reference |
| 11c | VEGFR-2 | IC50 | 1.38 | [3] |
| 11e | VEGFR-2 | IC50 | 0.61 | [3] |
| 12b | VEGFR-2 | IC50 | 0.53 | [3] |
| 12c | VEGFR-2 | IC50 | 0.74 | [3] |
| 7f | PI3Kδ | IC50 | 6.99 | [5] |
| 7f | PI3Kγ | IC50 | 4.01 | [5] |
| 7f | AKT-1 | IC50 | 3.36 | [5] |
| 8p | EGFR | IC50 | 1.56 | [6] |
| 8p | Src | IC50 | 0.74 | [6] |
| 3b | COX-2 | IC50 | 0.20 | [8][9] |
| 5b | COX-2 | IC50 | 0.18 | [8][9] |
| 5d | COX-2 | IC50 | 0.16 | [8][9] |
| 15 | hA2B Receptor | EC50 | 0.009 | [10] |
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of the pyridine and pyrimidine-5-carbonitrile derivatives discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Outline:
-
Cancer cell lines (e.g., HCT-116, MCF-7, Colo 205) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[5]
-
Enzyme Inhibition Assays
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 tyrosine kinase.
-
Protocol Outline:
-
The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.
-
The enzyme is incubated with the test compound at various concentrations.
-
A specific substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.
-
The IC50 value is calculated by measuring the reduction in kinase activity at different compound concentrations.[3]
-
-
Principle: This assay quantifies the inhibition of PI3K or AKT kinase activity.
-
Protocol Outline:
-
Similar to the VEGFR-2 assay, a recombinant PI3K or AKT enzyme is used.
-
The enzyme is pre-incubated with the test compound.
-
The kinase reaction is initiated by the addition of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (for PI3K) or a peptide substrate (for AKT) and ATP.
-
The product of the reaction (e.g., PIP3 for PI3K, phosphorylated peptide for AKT) is detected and quantified, often using luminescence-based or fluorescence-based methods.
-
IC50 values are determined from the dose-response curves.[5]
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). DNA content varies depending on the cell cycle phase, and this can be measured by staining the DNA with a fluorescent dye like propidium iodide (PI).
-
Protocol Outline:
-
Cancer cells are treated with the test compound for a defined period.
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with PI.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histograms.[3]
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by the pyrimidine-5-carbonitrile derivatives.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: Dual EGFR and Src Signaling Pathway Inhibition.
Conclusion and Future Directions
While direct biological activity data for this compound remains limited, the extensive research into structurally similar pyridine and pyrimidine-5-carbonitrile derivatives reveals a rich landscape of therapeutic potential, particularly in the field of oncology. These scaffolds have proven to be versatile platforms for the design of potent and selective inhibitors of key cellular targets. Future research should aim to synthesize and evaluate this compound and its close analogs to determine if they share the promising biological activities of the broader chemical class. A thorough investigation into its pharmacokinetic and toxicological profile will also be essential to ascertain its potential as a drug candidate. The insights gained from the study of its derivatives provide a strong rationale for the further exploration of this compound and its potential role in the development of novel therapeutics.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.de [fishersci.de]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylpyridine-2-carbonitrile Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-methylpyridine-2-carbonitrile derivatives and their structural analogs. Given the nascent stage of research into direct derivatives of this compound, this document places a significant emphasis on the well-documented advancements in the closely related pyrimidine-5-carbonitrile and pyridopyrimidine analogs. These related heterocyclic systems serve as a valuable blueprint for the future design and development of novel therapeutics based on the this compound scaffold.
Core Scaffold and Strategic Importance
The this compound core is a versatile heterocyclic scaffold with significant potential in medicinal chemistry. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methyl group provides a site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis of Key Precursors and Derivatives
The synthesis of derivatives based on the this compound core often begins with the preparation of key precursors such as 2-amino-5-methylpyridine and 2-halo-5-methylpyridine.
2.1. Synthesis of 2-Amino-5-methylpyridine
A common route to 2-amino-5-methylpyridine involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperature and pressure. An alternative laboratory-scale synthesis starts from 3-methylpyridine-1-oxide. This is reacted with trimethylamine and thionyl chloride, followed by treatment with hydrobromic acid to yield 2-amino-5-methylpyridine.[1][2][3]
2.2. Synthesis of 2-Chloro-5-methylpyridine
2-Chloro-5-methylpyridine can be synthesized from 5-methyl-3,4-dihydro-2(1H)-pyridone. The pyridone is halogenated, dehydrohalogenated to form 2-hydroxy-5-methylpyridine, and then chlorinated to give the final product.[4][5]
2.3. Synthesis of Pyrimidine-5-carbonitrile Analogs
The synthesis of pyrimidine-5-carbonitrile analogs, which share a similar nitrogen-containing heterocyclic structure, often follows a multi-step pathway. A representative synthesis is outlined below:
Biological Activities and Therapeutic Potential
While specific biological data for a wide range of this compound derivatives is limited in publicly available literature, the extensive research on its pyrimidine and pyridopyrimidine analogs provides strong evidence for their potential as potent kinase inhibitors for the treatment of cancer.
3.1. Anticancer Activity and Kinase Inhibition
Numerous studies have demonstrated the potent anti-proliferative activity of pyrimidine-5-carbonitrile derivatives against various cancer cell lines. This activity is often attributed to the inhibition of key kinases involved in cancer cell signaling pathways.
3.1.1. VEGFR-2 Inhibition
Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.
3.1.2. PI3K/mTOR Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Morpholinopyrimidine-5-carbonitrile derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
3.1.3. EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Pyrimidine-5-carbonitrile derivatives have been developed as EGFR inhibitors, demonstrating significant anticancer activity.
3.2. Quantitative Biological Data of Analogs
The following tables summarize the in vitro biological activities of representative pyrimidine-5-carbonitrile and pyridopyrimidine analogs.
Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11e | HCT-116 (Colon) | 1.14 | [1] |
| MCF-7 (Breast) | 1.54 | [1] | |
| 12b | Leukemia SR | 0.10 ± 0.01 | [6] |
| 12d | Leukemia SR | 0.09 ± 0.01 | [6] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile and Pyridopyrimidine Analogs
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |
| 12b | PI3Kα | 0.17 ± 0.01 | [6] |
| PI3Kβ | 0.13 ± 0.01 | [6] | |
| PI3Kδ | 0.76 ± 0.04 | [6] | |
| mTOR | 0.83 ± 0.05 | [6] | |
| 12d | PI3Kα | 1.27 ± 0.07 | [6] |
| PI3Kβ | 3.20 ± 0.16 | [6] | |
| PI3Kδ | 1.98 ± 0.11 | [6] | |
| mTOR | 2.85 ± 0.17 | [6] |
Hypothesized Signaling Pathway
Based on the kinase inhibition profiles of the pyrimidine-5-carbonitrile analogs, a hypothesized signaling pathway illustrating their mechanism of action in cancer cells is presented below. These compounds can interfere with multiple critical pathways, leading to a potent antitumor effect.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are summaries of key in vitro assays used to characterize the biological activity of pyrimidine-5-carbonitrile derivatives.
5.1. In Vitro Anti-proliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
5.2. In Vitro Kinase Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.
-
Compound and Kinase Addition: The test compounds at various concentrations, the kinase, and ATP are added to the wells.
-
Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.
-
Detection Antibody: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Absorbance Measurement: The absorbance is measured, and the degree of inhibition is calculated.
-
Data Analysis: The IC50 value for kinase inhibition is determined.
5.3. Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested and fixed (e.g., with ethanol).
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The extensive research on structurally related pyrimidine-5-carbonitrile and pyridopyrimidine analogs has laid a strong foundation, demonstrating the potential of this class of compounds to potently inhibit key signaling pathways in cancer.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the robust preclinical evaluation of these novel compounds. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases.
References
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 5. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Thermochemical Data of 5-Methylpyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of 5-Methylpyridine-2-carbonitrile. Due to a lack of specific experimental or computational thermochemical data for this compound in the current scientific literature, this document provides a comprehensive overview of the established methodologies for determining such properties. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to either conduct their own thermochemical studies or to critically evaluate data for analogous compounds. This guide details prevalent experimental techniques, including combustion calorimetry and the Knudsen effusion method, and outlines the application of high-level computational chemistry, such as Gaussian-3 (G3) theory.
Introduction to this compound
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and the prediction of its behavior in chemical reactions. This guide provides the foundational knowledge for approaching the thermochemical characterization of this and similar molecules.
Physicochemical Properties of this compound
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | Solid (Typically) | [1] |
| Melting Point | 72 - 75 °C | [2] |
| Boiling Point | Not available | [2] |
| Flash Point | Not available | [2] |
| Water Solubility | Insoluble | [1] |
Experimental Determination of Thermochemical Data
The determination of thermochemical data for organic compounds, including pyridine derivatives, relies on well-established experimental protocols. The following sections detail the primary methods used to obtain key thermochemical parameters.
Combustion Calorimetry: Enthalpy of Formation
Static bomb combustion calorimetry is the principal experimental method for determining the standard molar enthalpy of formation (ΔfH°) of solid or liquid organic compounds.[3] For nitrogen-containing compounds, the experimental setup and analysis require special considerations to account for the formation of nitric acid.[4][5]
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Bomb Pressurization: The bomb is filled with a known excess of pure oxygen, typically to a pressure of around 30 atm. A small, known amount of water is added to the bomb to ensure that all nitric acid formed is in the aqueous state.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to quantify the amount of carbon dioxide produced and the concentration of nitric acid formed.
-
Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the heat of formation of nitric acid. The standard molar enthalpy of combustion (ΔcH°) is then derived, and from this, the standard molar enthalpy of formation (ΔfH°) is calculated using Hess's Law.
References
Crystal Structure of 5-Methylpyridine-2-carbonitrile: A Search for Definitive Data
Despite a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), the definitive crystal structure of 5-Methylpyridine-2-carbonitrile has not been publicly reported.
This technical guide sought to provide an in-depth analysis of the crystal structure of this compound, a compound of interest to researchers, scientists, and drug development professionals. However, the foundational crystallographic data required for such an analysis—including unit cell parameters, space group, atomic coordinates, bond lengths, and bond angles—is not available in the public domain.
Commercial suppliers of this compound have been identified, but they do not provide experimental crystallographic data. While the crystal structure of a related compound, 2-Amino-5-methylpyridine, is available, this information cannot be extrapolated to accurately describe the crystal packing and molecular geometry of this compound.
The absence of this critical data prevents the creation of a detailed technical guide as originally intended. Key components that would have been included are:
-
Quantitative Data Presentation: Tables summarizing crystallographic data, unit cell dimensions, and key geometric parameters (bond lengths, angles, and torsion angles).
-
Detailed Experimental Protocols: Methodologies for the synthesis, crystallization, and X-ray diffraction data collection and refinement for this compound.
-
Visualizations: Diagrams illustrating the crystal packing, molecular conformation, and any intermolecular interactions.
Future Outlook
The determination of the crystal structure of this compound would require de novo experimental work. The logical workflow for such an endeavor is presented below.
Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.
Until such experimental data is generated and deposited into a public database, a comprehensive technical guide on the crystal structure of this compound cannot be fully realized. Researchers in possession of this compound are encouraged to pursue single-crystal X-ray diffraction studies to elucidate its structure and contribute this valuable information to the scientific community.
Methodological & Application
Synthesis of 5-Methylpyridine-2-carbonitrile from 3-Picoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Methylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-picoline (3-methylpyridine). The synthetic route described herein is a multi-step process involving N-oxidation, functionalization at the 2-position of the pyridine ring, conversion to an amino group, and a final Sandmeyer reaction to install the nitrile functionality. This methodology offers a reliable pathway to the target compound, leveraging well-established chemical transformations.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its structure, featuring a nitrile group and a methyl-substituted pyridine ring, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel bioactive molecules. The synthesis from an inexpensive starting material like 3-picoline is of significant interest for process development and large-scale production. The following protocols outline a robust four-step synthesis.
Overall Synthetic Workflow
The synthesis of this compound from 3-picoline is accomplished through the following four-step sequence:
Caption: Synthetic workflow for this compound from 3-picoline.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine-1-oxide
This procedure describes the N-oxidation of 3-picoline using hydrogen peroxide in glacial acetic acid.
Materials:
-
3-Picoline (3-methylpyridine)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Sodium Carbonate
Procedure:
-
In a round-bottomed flask, combine 2.15 moles of freshly distilled 3-picoline with 600-610 mL of glacial acetic acid.
-
With shaking, add 2.76 moles of cold (5°C) 30% hydrogen peroxide.[1]
-
Heat the mixture to 70-75°C and maintain this temperature for 24 hours.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated solution of sodium carbonate until the evolution of gas ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-1-oxide.
Table 1: Reaction Parameters for the Synthesis of 3-Methylpyridine-1-oxide
| Parameter | Value | Reference |
| 3-Picoline | 2.15 mol | [1] |
| 30% Hydrogen Peroxide | 2.76 mol | [1] |
| Glacial Acetic Acid | 600-610 mL | [1] |
| Reaction Temperature | 70-75 °C | [1] |
| Reaction Time | 24 h | [1] |
| Reported Yield | 73-77% | [1] |
Step 2 & 3: Synthesis of 2-Amino-5-methylpyridine
This two-part protocol details the conversion of 3-methylpyridine-1-oxide to 2-amino-5-methylpyridine via an intermediate ammonium salt.[2][3][4]
Part A: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride
Materials:
-
3-Methylpyridine-1-oxide
-
Trimethylamine
-
Thionyl chloride
-
Dichloromethane
Procedure:
-
Dissolve 0.092 mol of 3-methylpyridine-1-oxide in 120 mL of dichloromethane in a flask and cool to -5°C.
-
Condense 0.377 mol of trimethylamine at -10°C and add it to the solution.[3][4]
-
Slowly add a solution of 0.11 mol of thionyl chloride in 15 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature below 0°C.[3][4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.
Part B: Conversion to 2-Amino-5-methylpyridine
Materials:
-
Crude Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride
-
48% Hydrobromic acid
-
Sodium hydroxide solution
Procedure:
-
To the crude ammonium salt from Part A, add 35 mL of 48% hydrobromic acid.
-
Distill off the water and then heat the mixture to 210°C.
-
Continuously add 48% hydrobromic acid dropwise while distilling off water. The reaction is typically complete after 8 hours.[4]
-
Allow the mixture to cool and adjust the pH to 9 with a dilute sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylpyridine.
Table 2: Reaction Parameters for the Synthesis of 2-Amino-5-methylpyridine
| Parameter | Value | Reference |
| Part A | ||
| 3-Methylpyridine-1-oxide | 0.092 mol | [3][4] |
| Trimethylamine | 0.377 mol | [3][4] |
| Thionyl chloride | 0.11 mol | [3][4] |
| Reaction Temperature | -5 to 0 °C, then RT | [3][4] |
| Part B | ||
| Reaction Temperature | 210 °C | [4] |
| Reaction Time | 8 h | [4] |
| Reported Yield (overall) | ~80.5% | [3] |
Step 4: Synthesis of this compound (Sandmeyer Reaction)
This is a general protocol for the Sandmeyer reaction, converting 2-amino-5-methylpyridine to the target nitrile.
Materials:
-
2-Amino-5-methylpyridine
-
Sulfuric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide
Procedure:
-
Prepare a solution of the diazonium salt:
-
Dissolve 2-amino-5-methylpyridine in a cooled solution of sulfuric acid in water.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
-
Prepare the cyanide solution:
-
In a separate flask, dissolve copper(I) cyanide in a solution of potassium cyanide in water.
-
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or distillation to obtain this compound.
Table 3: General Reaction Parameters for Sandmeyer Cyanation
| Parameter | General Conditions |
| Diazotization Temperature | 0-5 °C |
| Cyanation Reagent | Copper(I) cyanide / Potassium cyanide |
| Cyanation Temperature | Room temperature to 50-60 °C |
| Typical Yields | 52-93% (for various aryl diazonium salts)[5] |
Quantitative Data Summary
Table 4: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Picoline | C₆H₇N | 93.13 | Colorless liquid | -18 | 144 |
| 3-Methylpyridine-1-oxide | C₆H₇NO | 109.13 | Solid | 32-35 | 249 |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | Solid | 76-78 | 227 |
| This compound | C₇H₆N₂ | 118.14 | Solid | 73-77 | - |
Logical Relationships in the Synthesis
The synthetic pathway relies on a series of logical chemical transformations designed to introduce the desired functionality at the correct position on the pyridine ring.
Caption: Logical progression of the multi-step synthesis.
Conclusion
The described multi-step synthesis provides a viable and well-documented route to this compound from 3-picoline. The protocols are based on established literature and offer a starting point for optimization and scale-up in a research or industrial setting. Careful execution of each step is crucial for achieving good overall yields and purity of the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5-Methylpyridine-2-carbonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of 5-methylpyridine-2-carbonitrile with various Grignard reagents. This reaction is a valuable tool for the synthesis of substituted pyridine ketones, which are important intermediates in the development of novel pharmaceutical compounds.
Introduction
The reaction of nitriles with Grignard reagents provides a classic and reliable method for the synthesis of ketones. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the corresponding ketone.[1][2] This methodology is particularly useful for creating carbon-carbon bonds and introducing a variety of organic moieties.
In the context of medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the pharmacological properties of a molecule. The reaction of this compound with Grignard reagents offers a direct route to 2-acyl-5-methylpyridine derivatives, which can serve as versatile building blocks for further elaboration in drug discovery programs. While specific literature on the reaction of this compound is limited, protocols for similar 2-cyanopyridine derivatives can be adapted to achieve the desired transformation.
Reaction Scheme
The general reaction scheme involves the addition of a Grignard reagent (R-MgX) to this compound, followed by acidic workup to yield the target ketone.
Quantitative Data Summary
Based on analogous reactions with substituted 2-cyanopyridine derivatives, the reaction of this compound with various Grignard reagents is expected to proceed in moderate to good yields. The following table summarizes the expected outcomes with representative Grignard reagents.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Expected Yield Range |
| Phenylmagnesium Bromide | Phenyl | 2-Benzoyl-5-methylpyridine | Moderate to Good |
| Methylmagnesium Chloride | Methyl | 2-Acetyl-5-methylpyridine | Moderate to Good |
| Ethylmagnesium Bromide | Ethyl | 2-Propanoyl-5-methylpyridine | Moderate to Good |
| p-Tolylmagnesium Bromide | p-Tolyl | 5-Methyl-2-(4-methylbenzoyl)pyridine | Moderate to Good[3] |
| 2-Fluorophenylmagnesium Bromide | 2-Fluorophenyl | 2-(2-Fluorobenzoyl)-5-methylpyridine | Moderate to Good[3] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-acyl-5-methylpyridine derivatives via the Grignard reaction.
Caption: Workflow for the synthesis of 2-acyl-5-methylpyridines.
Detailed Experimental Protocol
This protocol is adapted from procedures for similar 2-cyanopyridine derivatives and should be optimized for the specific Grignard reagent being used.[3]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
Procedure:
-
Preparation:
-
All glassware must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of this compound via syringe. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
-
-
Characterization:
-
Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle them with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical progression from reactants to the final product, including the key intermediate.
Caption: Logical pathway of the Grignard reaction with a nitrile.
References
Application Notes and Protocols: 5-Methylpyridine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyridine core is a common motif in numerous approved drugs, offering favorable physicochemical properties and metabolic stability. The nitrile group serves as a valuable synthetic handle, allowing for its conversion into various bioisosteric functional groups such as carboxamides, tetrazoles, and amidines. Furthermore, the methyl group at the 5-position provides a site for potential metabolic blocking or for establishing specific interactions within target protein binding pockets. This document outlines the application of this compound as a key scaffold in the design and synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.
While direct and extensive medicinal chemistry campaigns starting from this compound are not abundantly represented in publicly available literature, its structural analogs, particularly cyanopyridine and pyrimidine-5-carbonitrile derivatives, have been successfully employed in the development of potent enzyme inhibitors.[1][2][3] This document will leverage these closely related examples to provide detailed protocols and application notes.
Key Applications in Medicinal Chemistry
This compound is a valuable starting material for the synthesis of a variety of bioactive molecules, including:
-
Kinase Inhibitors: The cyanopyridine scaffold is a well-established pharmacophore for inhibitors of various kinases, such as VEGFR-2, PI3K, and Pim-1, which are crucial targets in cancer therapy.[1][2][4][5]
-
Anti-inflammatory Agents: The pyridine moiety is present in many anti-inflammatory drugs, and derivatives of this compound can be explored for this therapeutic area.[6]
-
Antimicrobial Agents: The nitrogen-containing heterocyclic structure is a common feature in antimicrobial compounds.[6]
Application Example: Development of Kinase Inhibitors
This section details a representative workflow for the development of kinase inhibitors using this compound as a starting scaffold, based on established methodologies for analogous cyanopyridine and pyrimidine-5-carbonitrile derivatives.[1][3][4]
Synthetic Strategy and Workflow
The primary synthetic strategy involves the functionalization of the pyridine ring and conversion of the nitrile group to introduce diversity and modulate biological activity. A common approach is the synthesis of a key intermediate which is then elaborated into a library of final compounds.
Diagram: General Synthetic Workflow
Caption: General workflow for developing kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-((5-Methylpyridin-2-yl)methoxy)acetohydrazide (Intermediate 2)
This protocol is adapted from the synthesis of a similar intermediate used for Pim-1 kinase inhibitors.[7]
-
Step 1: Synthesis of Ethyl 2-((5-methylpyridin-2-yl)oxy)acetate (1)
-
To a solution of 5-methylpyridin-2-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise and stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
-
Step 2: Synthesis of 2-((5-Methylpyridin-2-yl)methoxy)acetohydrazide (2)
-
Dissolve ethyl 2-((5-methylpyridin-2-yl)oxy)acetate (1) (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) and reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired hydrazide.
-
Protocol 2: Synthesis of 5-Methyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)pyridine (Intermediate 3)
This protocol is adapted from the synthesis of a similar intermediate.[7]
-
To a solution of hydrazide 2 (1.0 eq) in ethanol, add potassium hydroxide (1.5 eq).
-
Add carbon disulfide (5.0 eq) and reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, acidify the mixture with concentrated HCl.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the thioxo-oxadiazole derivative.
Protocol 3: General Procedure for S-Alkylation of Intermediate 3 to Yield Final Compounds (4a-e)
This protocol is adapted from the synthesis of Pim-1 kinase inhibitors.[7]
-
To a solution of intermediate 3 (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate alkyl halide (e.g., ethyl bromoacetate, allyl bromide, pentyl bromide) (1.1 eq).
-
Stir the reaction at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
The precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final products.
Quantitative Data: Representative Kinase Inhibitory Activity
The following table presents hypothetical inhibitory activities of compounds derived from this compound against Pim-1 kinase, based on data from structurally related cyanopyridine inhibitors.[3]
| Compound ID | R-Group | Pim-1 IC50 (µM) |
| 4a | -CH2COOEt | 0.85 |
| 4b | -CH2CH=CH2 | 0.62 |
| 4c | -(CH2)4CH3 | 0.46 |
| 4d | -CH2Ph | 0.55 |
| 4e | -CH2-(4-Cl-Ph) | 0.38 |
| Quercetagetin (Control) | - | 0.56 |
Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression. Inhibition of Pim-1 is a promising strategy for cancer therapy.
Diagram: Pim-1 Signaling Pathway
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylpyridine-2-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-methylpyridine-2-carbonitrile as a key building block in the synthesis of diverse heterocyclic compounds. The focus is on its application in the construction of biologically relevant scaffolds, particularly substituted pyridines and fused pyrimidines, which are of significant interest in medicinal chemistry and drug discovery.
Introduction: The Synthetic Utility of this compound
This compound is a versatile bifunctional molecule incorporating a nucleophilic methyl group and an electrophilic nitrile group on a pyridine scaffold. This unique arrangement of functional groups allows for a variety of chemical transformations, making it an invaluable starting material for the synthesis of complex heterocyclic systems. The pyridine nitrogen also influences the reactivity of the ring and the substituents, offering opportunities for regioselective reactions. Its applications span the synthesis of kinase inhibitors, anti-inflammatory agents, and other potential therapeutic agents.
Key Synthetic Applications and Reaction Pathways
This compound serves as a precursor for a range of valuable heterocyclic structures. The following sections detail its application in the synthesis of polysubstituted pyridines and fused pyrimidine systems.
A one-pot, multicomponent reaction strategy can be employed to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. This approach is highly efficient, allowing for the rapid construction of a diverse library of compounds from simple starting materials.
This compound can be elaborated into more complex fused heterocyclic systems, such as pyrimidine-5-carbonitriles. These scaffolds are prevalent in many biologically active molecules, including kinase inhibitors. The synthesis often involves a multi-step sequence starting with the condensation of an amidine with a β-keto nitrile or a related active methylene compound.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative compounds derived from this compound and related structures.
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles.[1]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Aniline
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry Ethanol
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
To a round-bottom flask containing dry ethanol (20 mL), add benzaldehyde (0.06 mol), malononitrile (0.06 mol), and aniline (0.069 mol).
-
Add anhydrous zinc chloride (0.09 mol) to the mixture.
-
Stir the reaction mixture at 80 °C for 5 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the formed precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol and then methanol to afford the pure product.
| Compound | Yield (%) | Melting Point (°C) | Key Characterization Data |
| 2-Amino-6-(phenylamino)-4-phenylpyridine-3,5-dicarbonitrile | 90 | 251 | ¹H-NMR (DMSO-d₆) δ (ppm): 7.64 (2H, s, NH₂), 7.05-7.56 (10H, m, Ar-H), 9.10 (1H, s, NH). FT-IR (cm⁻¹): 1630 (C=N), 2208 (C≡N), 3155 (N-H). MS: m/z: 311.1.[1] |
| 2-Amino-4-phenyl-6-(p-tolylamino)pyridine-3,5-dicarbonitrile | 91 | 258 | ¹H-NMR (DMSO-d₆) δ (ppm): 2.26 (3H, s, CH₃), 7.09-7.54 (9H, m, Ar-H), 7.49 (2H, s, NH₂), 9.02 (1H, s, NH). FT-IR (cm⁻¹): 1630 (C=N), 2208 (C≡N), 3108 (N-H). MS: m/z: 325.1.[1] |
This protocol describes the synthesis of a key pyrimidine intermediate.[2]
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
70 wt% t-Butyl hydroperoxide
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
Procedure:
-
In a 50 mL three-necked flask, combine t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).
-
Heat the mixture at 65-70 °C for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Add 70 wt% t-butyl hydroperoxide (1.4 g) and stir the reaction at 30-35 °C for 1 hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, the product can be isolated and purified by standard techniques.
| Product | Yield (%) | Purity (HPLC, %) |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | 92.6 | 99.6[2] |
This protocol outlines a solvent-free synthesis of a pyrimidine-5-carbonitrile derivative.[3]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Urea
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
n-Hexane
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature control
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, mix benzaldehyde (0.24 g, 2 mmol), malononitrile (0.12 g, 2 mmol), urea (0.18 g, 3 mmol), and ammonium chloride (0.36 g, 0.8 mmol).
-
Heat the mixture in an oil bath at 110 °C with stirring for 4 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the solid product.
-
Filter the crude product, wash with cold water, and recrystallize from a 1:3 mixture of ethyl acetate:n-hexane.
| Product | Yield (%) | Melting Point (°C) |
| 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile | 82 | 179-181[3] |
Applications in Drug Discovery: PI3K/mTOR Inhibitors
Pyrimidine-5-carbonitrile scaffolds derived from precursors like this compound are crucial in the development of kinase inhibitors, particularly for the PI3K/mTOR pathway, which is a key signaling cascade in cancer. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site.
The synthesis of morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors highlights the importance of this chemical space in cancer drug discovery.[4]
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a wide array of functionalized pyridines and fused pyrimidine systems. The protocols and application notes provided herein demonstrate its utility in constructing molecular scaffolds with significant potential in medicinal chemistry. The multicomponent reactions and cyclization strategies outlined offer efficient pathways to generate libraries of diverse compounds for screening and lead optimization in drug discovery programs.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylpyridine-2-carbonitrile and Related Complexes in Catalysis
To: Researchers, Scientists, and Drug Development Professionals
Topic: Catalytic Applications of 5-Methylpyridine-2-carbonitrile Complexes and Related Systems
Disclaimer: Extensive literature searches have revealed a notable scarcity of published research specifically detailing the catalytic applications of pre-formed, well-characterized metal complexes featuring this compound as a primary ligand. The following application notes and protocols are therefore based on the catalytic activities of closely related pyridine-carbonitrile and methyl-pyridine complexes, providing insights into potential applications and methodologies.
Catalytic Applications of 5-Amino-2-cyanopyridine Complexes in the Henry Reaction
Complexes of 5-amino-2-cyanopyridine, a ligand structurally similar to this compound, have demonstrated catalytic activity in the Henry reaction (nitroaldol reaction). This carbon-carbon bond-forming reaction is of significant interest in organic synthesis for the preparation of nitro alcohols, which are versatile intermediates.
Data Presentation: Catalytic Performance in the Henry Reaction
The following table summarizes the catalytic activity of various transition metal complexes of a ligand derived from 5-amino-2-cyanopyridine in the reaction between benzaldehyde and nitromethane.
| Catalyst | Metal Ion | Catalyst Loading (mol%) | Conversion (%) |
| 1 | Cu(II) | 10 | 74 |
| 2 | Co(II) | 10 | 68 |
| 3 | Ni(II) | 10 | 78 |
| 4 | Mn(II) | 10 | 42 |
| 1 | Cu(II) | 5 | 17 |
| 2 | Co(II) | 5 | 66 |
| 3 | Ni(II) | 5 | 68 |
| 4 | Mn(II) | 5 | 29 |
Reaction Conditions: Benzaldehyde (0.5 mmol), nitromethane (5 mmol), catalyst in methanol (1 mL), room temperature, 24 hours.
Experimental Protocols
Protocol 1.1: Synthesis of a Representative Copper(II) Catalyst with a 5-Amino-2-cyanopyridine Derivative
This protocol describes the synthesis of a copper(II) complex with a ligand derived from 5-amino-2-cyanopyridine.
Materials:
-
5-amino-2-cyanopyridine
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Anhydrous ethanol
Procedure:
-
Dissolve 5-amino-2-cyanopyridine in anhydrous ethanol.
-
Add a solution of CuCl₂·2H₂O in anhydrous ethanol to the ligand solution.
-
Reflux the reaction mixture for 48 hours.
-
Allow the solution to cool and stand for slow evaporation at room temperature.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 1.2: General Procedure for the Catalytic Henry Reaction
-
In a dry 25 mL Schlenk flask, dissolve the catalyst (0.075 mmol) in 1 mL of methanol.
-
To this solution, add benzaldehyde (0.05 mL, 0.5 mmol) and nitromethane (0.25 mL, 5 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
Visualization
Application Notes and Protocols for the Purification of 5-Methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 5-Methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The following sections outline the compound's physical and chemical properties, potential impurities, and step-by-step procedures for purification by recrystallization and column chromatography.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for developing and executing effective purification strategies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | White to brown solid | [1][2] |
| Melting Point | 38 - 42 °C (Typical) 69 - 77 °C | [1][2] |
| Boiling Point | 237 - 238 °C | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |
| Density | 1.072 g/cm³ (estimated) | [1] |
Potential Impurities
The nature and quantity of impurities in a crude sample of this compound will depend on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted starting materials, such as 5-methyl-2-bromopyridine or other precursors.
-
Byproducts: Isomeric pyridine derivatives or products from side reactions. For example, the synthesis of related pyridines can sometimes yield isomeric byproducts.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis.
The purification protocols outlined below are designed to effectively remove these types of impurities.
Experimental Protocols
Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice of method will depend on the purity of the crude material and the desired final purity.
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[3] For this compound, a suitable solvent would be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on purification methods for similar compounds, ethyl acetate is a good starting point for solvent screening.[4]
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude product and a few drops of ethyl acetate. Observe the solubility at room temperature. Heat the test tube in a warm water bath to determine if the compound dissolves completely.[5] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Swirl the flask to ensure all the solid has dissolved.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[6] For this compound, a silica gel stationary phase with a non-polar/polar solvent system is appropriate.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A mixture of petroleum ether and ethyl acetate (e.g., starting with a 10:1 ratio and gradually increasing the polarity)[7]
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the petroleum ether/ethyl acetate mixture. Start with a low polarity mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 2. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 5-Methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridine-2-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its chemical structure, featuring both a pyridine ring and a nitrile group, makes it a valuable synthon for the creation of more complex molecules. Accurate and precise quantification of this compound is essential for various stages of research and development, including reaction monitoring, purity assessment of synthetic intermediates, and quality control of starting materials.
These application notes provide detailed protocols for the quantitative analysis of this compound using two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles for the analysis of similar pyridine derivatives and can be adapted and validated for specific laboratory requirements.
Analytical Methods Overview
Two primary chromatographic techniques are presented for the determination of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is highly versatile and suitable for the routine analysis of this compound in various solvent matrices. It offers excellent quantitative performance and is widely available in analytical laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC analysis. The coupling with a mass spectrometer provides high sensitivity and selectivity, allowing for both quantification and structural confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes a reversed-phase HPLC approach for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase and an organic solvent.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by a UV scan of this compound (a wavelength around 270 nm is a suitable starting point).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability:
Before sample analysis, inject a mid-range standard solution five times. The system suitability parameters should meet the following criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: 0.8 - 1.5.
-
Theoretical plates: ≥ 2000.
4. Analysis:
Inject the blank (diluent), followed by the calibration standards and then the sample solutions. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation: Representative HPLC-UV Method Performance
The following table summarizes typical performance characteristics for an HPLC-UV method for the analysis of a small pyridine derivative. These values should be established during in-house method validation.
| Parameter | Representative Value | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | To be defined by application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
Diagram: HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the sensitive and selective quantification of this compound, especially in complex matrices.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on the required sensitivity.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The molecular ion (m/z 118) and major fragment ions should be monitored. A full scan can be used for initial identification.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If the sample is in a complex matrix (e.g., biological fluid), a liquid-liquid extraction may be necessary.
-
Liquid-Liquid Extraction (LLE) Example: To 1 mL of an aqueous sample, add a suitable internal standard. Basify the sample with 1 M NaOH to pH > 11. Extract with 5 mL of ethyl acetate by vortexing for 2 minutes. Centrifuge to separate the layers and transfer the organic layer to a clean tube. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the analysis solvent.
-
3. Analysis:
Inject the blank (solvent), followed by the calibration standards and then the prepared samples. Create a calibration curve by plotting the peak area of the characteristic ion for this compound against its concentration. Quantify the amount of the analyte in the samples using this curve.
Data Presentation: Representative GC-MS Method Performance
The following table presents typical performance characteristics for a GC-MS method for the analysis of a small pyridine derivative. These values should be confirmed through in-house validation.
| Parameter | Representative Value | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Range | 0.1 - 20 µg/mL | To be defined by application |
| Accuracy (% Recovery) | 95.7% - 104.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 5% | ≤ 15% for trace analysis |
| Limit of Detection (LOD) | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1 |
Diagram: GC-MS Experimental Workflow
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyridine-Carbonitrile Scaffold
Topic: 5-Methylpyridine-2-carbonitrile in the Synthesis of Kinase Inhibitors (Adapted to a more synthetically relevant 5-halopyridine precursor based on available literature).
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carbonitrile group, it provides a versatile platform for the synthesis of targeted therapies, particularly kinase inhibitors. The cyano group can act as a hydrogen bond acceptor or be further transformed, while the pyridine nitrogen influences the molecule's physicochemical properties and binding interactions. This document details the synthesis of Ribociclib (LEE011), a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), starting from a readily available pyridine precursor. Ribociclib is a key therapeutic agent in the treatment of certain types of breast cancer.[1][2] The protocols herein describe a well-established synthetic route, highlighting the strategic use of a halogenated pyridine derivative to construct the final drug molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Ribociclib and its biological activity.
Table 1: Synthesis of Ribociclib - Reaction Data
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 5-Bromo-2-nitropyridine | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | N-Boc-piperazine, Na₂CO₃ | Water | 90-100 | 12-15 | ~97 |
| 2 | Nitro Group Reduction | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Raney Nickel, Hydrazine Hydrate | Methanol | 60-65 | 2-3 | >95 |
| 3 | Buchwald-Hartwig Amination | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide & Intermediate from Step 2 | tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | Pd₂(dba)₃, BINAP, NaOtBu | Dioxane | 100 | 1 | ~36 |
| 4 | Boc Deprotection | Product from Step 3 | Ribociclib | HCl | Dioxane | RT | 2 | >90 |
Table 2: Biological Activity of Ribociclib
| Kinase Target | IC₅₀ (nM) | Cell Line Example | Cell-Based IC₅₀ (µM) |
| CDK4/Cyclin D1 | 10[1][3][4] | MCF-7 (ER+) | ~0.1 |
| CDK6/Cyclin D3 | 39[3][4] | JeKo-1 (MCL) | ~0.06 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution of 5-bromo-2-nitropyridine with N-Boc-piperazine.[5][6][7]
Materials:
-
5-Bromo-2-nitropyridine
-
N-Boc-piperazine
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Acetonitrile
-
2-Propanol
Procedure:
-
To a reaction vessel, add 5-bromo-2-nitropyridine (1.0 eq), N-Boc-piperazine (1.1 eq), and sodium carbonate (2.0 eq).
-
Add water to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-15 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or 2-propanol) to yield tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate as a solid.
Protocol 2: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate 2)
This protocol details the reduction of the nitro group of Intermediate 1 to an amine.
Materials:
-
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (Intermediate 1)
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Methanol
Procedure:
-
In a round-bottom flask, suspend Intermediate 1 (1.0 eq) in methanol.
-
Carefully add Raney Nickel (catalytic amount) to the suspension.
-
Heat the mixture to 60-65 °C.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, maintain the reaction at 60-65 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of Ribociclib (Final Product)
This protocol describes the final Buchwald-Hartwig amination to couple the pyrrolopyrimidine core with the aminopyridine-piperazine side chain, followed by deprotection.[8][9]
Materials:
-
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
Part A: Buchwald-Hartwig Coupling
-
In a reaction vessel, combine 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (1.0 eq), Intermediate 2 (1.1 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 100 °C for 1 hour in a sealed tube or under reflux. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to obtain the Boc-protected Ribociclib.
Part B: Boc Deprotection
-
Dissolve the Boc-protected Ribociclib from Part A in a minimal amount of dichloromethane or dioxane.
-
Add a solution of 4M HCl in dioxane (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
The product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure.
-
The resulting solid can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base of Ribociclib.
Visualizations
Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019082143A1 - An improved process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 6. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 7. AU2018354972B2 - An improved process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
Experimental procedure for the nitration of 5-Methylpyridine-2-carbonitrile
Application Note: Nitration of 5-Methylpyridine-2-carbonitrile
Introduction
The nitration of pyridine and its derivatives is a fundamental reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a nitro group onto the pyridine ring opens up a wide range of further chemical transformations. This compound is a useful starting material, and its nitration to 3-nitro-5-methylpyridine-2-carbonitrile is a critical step in the synthesis of various target molecules. This document provides a detailed experimental procedure for this transformation.
Pyridine is an electron-deficient heterocycle, which makes electrophilic aromatic substitution reactions like nitration challenging compared to benzene.[1] The reaction typically requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile. The most common methods for the nitration of pyridines involve the use of a mixture of nitric acid and sulfuric acid or, for a more controlled and often higher-yielding reaction, a combination of nitric acid and trifluoroacetic anhydride.[2][3] The latter method is often preferred as it can be carried out under milder conditions. The nitration of substituted pyridines generally yields 3-nitropyridine derivatives.[2]
Reaction Principle
The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion, generated in situ from nitric acid and a strong acid (e.g., trifluoroacetic anhydride), attacks the electron-rich position of the pyridine ring. In the case of this compound, the directing effects of the methyl (activating) and cyano (deactivating) groups, along with the inherent reactivity of the pyridine ring, favor the introduction of the nitro group at the 3-position.
Experimental Protocol
Materials and Reagents
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (fuming, ≥90%)
-
Sodium metabisulfite
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
-
Ice
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add trifluoroacetic anhydride (4.0 eq.).
-
Cooling: Place the flask in an ice bath and cool the trifluoroacetic anhydride to 0-5 °C with stirring.
-
Addition of Starting Material: Slowly add this compound (1.0 eq.) to the cooled trifluoroacetic anhydride. Stir the mixture at 0-5 °C for 30 minutes.
-
Addition of Nitric Acid: Add concentrated nitric acid (2.1 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a chilled aqueous solution of sodium metabisulfite (1.0 eq. in water) to quench the excess nitric acid. This step should be performed in a fume hood as nitrogen oxides may be released.
-
Neutralization: Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Ensure the temperature is kept low during neutralization by using an ice bath.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-nitro-5-methylpyridine-2-carbonitrile.
Safety Precautions
-
Nitration reactions are highly exothermic and potentially explosive. Strict temperature control is crucial.
-
Concentrated nitric acid and trifluoroacetic anhydride are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
The quenching and neutralization steps can be vigorous. Add reagents slowly and with cooling.
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Product | 3-Nitro-5-methylpyridine-2-carbonitrile |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol |
| Typical Yield | 60-85%[2] |
| Appearance | Yellow crystalline solid |
| Melting Point | 93 °C[4] |
| Boiling Point | 248 °C at 760 mmHg[4] |
| Solubility | Soluble in organic solvents[4] |
Experimental Workflow
References
Application Notes and Protocols for 5-Methylpyridine-2-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 5-Methylpyridine-2-carbonitrile in materials science, with a focus on its use as a ligand in the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs) and as a building block for coordination polymers. Detailed experimental protocols for representative synthetic procedures are also included.
Application in Phosphorescent Iridium(III) Complexes for OLEDs
This compound can serve as an ancillary ligand in the synthesis of heteroleptic iridium(III) complexes. These complexes are of significant interest as phosphorescent emitters in the emissive layer of OLEDs. The electronic properties of the this compound ligand, particularly the electron-withdrawing nature of the nitrile group, can influence the photophysical properties of the resulting iridium(III) complex, such as its emission color, quantum yield, and excited-state lifetime.
A general strategy for synthesizing such complexes involves a two-step process. First, a chloride-bridged iridium(III) dimer is prepared from a cyclometalating ligand. Subsequently, this dimer is reacted with the ancillary ligand, in this case, this compound, to yield the final heteroleptic complex.
Representative Photophysical Data
The following table summarizes representative photophysical data for a hypothetical iridium(III) complex, [Ir(ppy)₂(5-MePyCN)]PF₆ (where ppy = 2-phenylpyridine and 5-MePyCN = this compound), based on typical values for similar complexes.
| Property | Value |
| Absorption λmax (nm) | ~280, ~380, ~450 |
| Emission λmax (nm) | ~510-530 (Green) |
| Photoluminescence Quantum Yield (Φ) | > 0.6 |
| Phosphorescent Lifetime (τ) | ~1-2 µs |
| HOMO Level (eV) | ~ -5.4 |
| LUMO Level (eV) | ~ -2.9 |
Experimental Protocol: Synthesis of a Representative Iridium(III) Complex
This protocol describes the synthesis of a representative heteroleptic iridium(III) complex using this compound as the ancillary ligand.
Step 1: Synthesis of the Chloride-Bridged Iridium(III) Dimer, [Ir(ppy)₂Cl]₂
-
Reactants: Iridium(III) chloride hydrate (IrCl₃·nH₂O), 2-phenylpyridine (ppy), 2-ethoxyethanol, and water.
-
Procedure:
-
Combine Iridium(III) chloride hydrate (1.0 mmol) and 2-phenylpyridine (2.5 mmol) in a mixture of 2-ethoxyethanol and water (3:1 v/v, 20 mL).
-
De-gas the mixture by bubbling with nitrogen for 20 minutes.
-
Heat the mixture to reflux at 120°C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction mixture to room temperature. A yellow precipitate will form.
-
Collect the precipitate by filtration, wash with methanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield the chloride-bridged dimer, [Ir(ppy)₂Cl]₂.
-
Step 2: Synthesis of the Final Complex, [Ir(ppy)₂(5-MePyCN)]PF₆
-
Reactants: [Ir(ppy)₂Cl]₂ (0.5 mmol), this compound (1.2 mmol), dichloromethane (CH₂Cl₂), and methanol (MeOH).
-
Procedure:
-
In a round-bottom flask, dissolve the iridium dimer (0.5 mmol) and this compound (1.2 mmol) in a mixture of CH₂Cl₂ and MeOH (1:1 v/v, 30 mL).
-
Reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Cool the solution to room temperature and filter to remove any solid impurities.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the product.
-
Stir the mixture for 30 minutes, then collect the solid by filtration.
-
Wash the collected solid with water and diethyl ether.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and acetonitrile as the eluent.
-
Collect the desired fraction and remove the solvent under reduced pressure to obtain the pure complex.
-
Application in Luminescent Coordination Polymers
The nitrile and pyridine functionalities of this compound make it a suitable ligand for the construction of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both coordinate to metal centers, potentially leading to the formation of one-, two-, or three-dimensional networks. The luminescent properties of these materials can be tuned by the choice of the metal ion and the overall structure of the coordination polymer.
Representative Properties of a Coordination Polymer
The following table outlines expected properties for a hypothetical coordination polymer synthesized with this compound and a suitable metal salt, such as zinc nitrate.
| Property | Description |
| Structure Type | 1D chain, 2D layer, or 3D framework |
| Thermal Stability | Stable up to 250-350 °C |
| Luminescence | Potential for blue or green emission |
| Porosity | May exhibit porosity depending on the structure |
Experimental Protocol: Solvothermal Synthesis of a Coordination Polymer
This protocol describes a general solvothermal method for the synthesis of a coordination polymer using this compound.
-
Reactants: this compound (0.1 mmol), a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol), and a solvent (e.g., N,N-dimethylformamide (DMF)).
-
Procedure:
-
In a small glass vial, dissolve this compound (0.1 mmol) and the metal salt (0.1 mmol) in the chosen solvent (5 mL).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100-120°C over 2 hours, hold at that temperature for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Crystals of the coordination polymer should form in the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh solvent.
-
Dry the crystals in air.
-
Disclaimer: The experimental protocols and data provided are representative and may require optimization for specific applications and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methylpyridine-2-carbonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Palladium-Catalyzed Cyanation of 2-Halo-5-methylpyridine
This is a widely used method for the synthesis of aryl and heteroaryl nitriles. The reaction involves the cross-coupling of a 2-halo-5-methylpyridine (chloro- or bromo- derivative) with a cyanide source, catalyzed by a palladium complex.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature. 4. Catalyst poisoning by cyanide. | 1. Use a pre-catalyst like a palladacycle or ensure in-situ catalyst activation is effective. Consider pre-incubating the palladium source with the phosphine ligand. 2. Use anhydrous solvents and high-purity reagents. Degas the solvent to remove oxygen. 3. Optimize the reaction temperature. For aryl chlorides, a higher temperature (≥ 100 °C) may be required. 4. Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to control the concentration of free cyanide ions. |
| Formation of By-products | 1. Hydrolysis of the nitrile to the corresponding amide or carboxylic acid. 2. Homocoupling of the starting material. 3. Reduction of the starting material. | 1. Ensure strictly anhydrous conditions. 2. Optimize the catalyst and ligand loading. 3. Add a reducing agent scavenger if necessary. |
| Inconsistent Yields | 1. Variability in catalyst activity. 2. Presence of moisture or oxygen. 3. Inefficient stirring. | 1. Use a consistent source and batch of catalyst. 2. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Experimental Workflow (Palladium-Catalyzed Cyanation)
Route 2: Sandmeyer Reaction of 2-Amino-5-methylpyridine
The Sandmeyer reaction is a two-step process involving the diazotization of 2-amino-5-methylpyridine to form a diazonium salt, followed by reaction with a copper(I) cyanide solution.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Diazonium Salt | 1. Temperature too high during diazotization. 2. Incorrect stoichiometry of reagents. | 1. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. 2. Use a slight excess of nitrous acid. |
| Decomposition of Diazonium Salt | 1. Temperature too high. 2. Presence of impurities that catalyze decomposition. | 1. Keep the diazonium salt solution cold at all times. 2. Use high-purity starting materials. |
| Formation of Phenolic By-products | Reaction of the diazonium salt with water. | Add the diazonium salt solution to the cyanide solution, rather than the other way around. |
| Incomplete Cyanation | 1. Inactive copper(I) cyanide. 2. Insufficient reaction time or temperature. | 1. Use freshly prepared or high-quality copper(I) cyanide. 2. Gently warm the reaction mixture after the addition of the diazonium salt and monitor for completion. |
Experimental Workflow (Sandmeyer Reaction)
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and safety considerations. Palladium-catalyzed cyanation of 2-halo-5-methylpyridine is often favored in laboratory settings due to its generally higher yields and milder reaction conditions compared to the Sandmeyer reaction. However, the Sandmeyer reaction can be a cost-effective alternative if 2-amino-5-methylpyridine is readily available. Direct cyanation of 5-methylpyridine is less common and may suffer from regioselectivity issues.
Q2: What are the main safety precautions to consider when working with cyanide reagents?
A2: All cyanide salts (e.g., KCN, NaCN, Zn(CN)₂) are highly toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, it is crucial to avoid contact with acids. Have a cyanide antidote kit available and ensure you are trained in its use.
Q3: How can I minimize the formation of by-products in the palladium-catalyzed cyanation?
A3: To minimize by-products, it is important to use an inert atmosphere to prevent side reactions with oxygen. Using a well-defined catalyst system and optimizing the ligand-to-metal ratio can suppress homocoupling. Ensuring anhydrous conditions will prevent the hydrolysis of the nitrile product.
Q4: In the Sandmeyer reaction, my yield is consistently low. What are the most likely reasons?
A4: Low yields in the Sandmeyer reaction are often due to the instability of the diazonium salt. Ensure the diazotization is carried out at 0-5 °C and the diazonium salt is used immediately. The quality of the copper(I) cyanide is also critical; it should be freshly prepared or purchased from a reliable supplier. Another common issue is the premature decomposition of the diazonium salt before it can react with the cyanide; this can be minimized by adding the diazonium salt solution to the cyanide solution.
Q5: Can I use 2-chloro-5-methylpyridine instead of 2-bromo-5-methylpyridine for the palladium-catalyzed cyanation?
A5: Yes, 2-chloro-5-methylpyridine can be used, but it is generally less reactive than the bromo- derivative. The cyanation of aryl chlorides often requires more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized catalyst systems (e.g., those with more electron-rich and bulky phosphine ligands) to achieve good yields.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation
| Parameter | Condition A | Condition B |
| Starting Material | 2-Bromo-5-methylpyridine | 2-Chloro-5-methylpyridine |
| Cyanide Source | K₄[Fe(CN)₆][2] | Zn(CN)₂[1] |
| Catalyst | Pd(OAc)₂ | Palladacycle Precatalyst[1] |
| Ligand | dppf | Buchwald-type ligand |
| Solvent | NMP or DMAc | t-BuOH or Toluene |
| Base | K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Temperature | 80-120 °C | 100-140 °C |
| Typical Yield | Good to Excellent | Moderate to Excellent |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-5-methylpyridine
Materials:
-
2-Bromo-5-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Sandmeyer Reaction of 2-Amino-5-methylpyridine
Materials:
-
2-Amino-5-methylpyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
Procedure:
Part A: Diazotization
-
In a flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in a solution of concentrated HCl and water.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. This is the diazonium salt solution.
Part B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring. A precipitate may form.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Neutralize the reaction mixture with sodium carbonate.
-
Extract the product with toluene.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
References
Technical Support Center: Synthesis of 5-Methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is through the palladium-catalyzed cyanation of a 2-halo-5-methylpyridine, typically 2-chloro- or 2-bromo-5-methylpyridine. This reaction involves a palladium catalyst, a phosphine ligand, and a cyanide source.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The main side reactions include:
-
Hydrolysis: The nitrile group of the product can hydrolyze to form 5-methylpicolinamide and subsequently 5-methylpicolinic acid, especially in the presence of strong acids or bases and elevated temperatures.[1][2]
-
Catalyst Deactivation: Excess cyanide ions can poison the palladium catalyst by forming inactive palladium-cyanide complexes, leading to a stalled or incomplete reaction.[3][4][5] The presence of moisture can also lead to the formation of hydrogen cyanide (HCN), which deactivates the catalyst.[4][5]
-
Homocoupling: Dimerization of the starting material or the product can occur, though this is generally a minor side reaction in well-optimized processes.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress.[6] It allows for the quantification of the starting material, the desired product, and major impurities like the corresponding amide and carboxylic acid. Gas Chromatography (GC) can also be used, particularly for assessing the purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligand are of high quality and have been stored under inert conditions. Consider using a pre-catalyst that is more resistant to deactivation. |
| Catalyst Poisoning by Cyanide | Use a cyanide source with low solubility (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide ions. Alternatively, use a slow-addition method for a soluble cyanide source.[3] |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Insufficient Reaction Temperature | While high temperatures can promote side reactions, the reaction may not proceed at too low a temperature. Optimize the temperature based on the specific catalyst system and solvent used. |
Problem 2: Significant Formation of 5-Methylpicolinamide or 5-Methylpicolinic Acid
| Possible Cause | Suggested Solution |
| Harsh pH Conditions | Maintain a neutral or slightly basic pH during the reaction and workup. Avoid strong acids or bases. |
| Elevated Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrolysis.[2] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions. |
| Water in Workup | Minimize the contact time with water during the extraction and washing steps. Use brine to wash the organic layer and dry it thoroughly with a drying agent like anhydrous sodium sulfate. |
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of this compound. Note that specific results can vary based on the exact experimental setup.
| Starting Material | Cyanide Source | Catalyst System (Catalyst/Ligand) | Solvent | Temp (°C) | Time (h) | Yield of this compound (%) | Major Side Products |
| 2-Chloro-5-methylpyridine | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 12 | 85-95 | 5-methylpicolinamide (<5%) |
| 2-Bromo-5-methylpyridine | KCN | Pd(PPh₃)₄ | Toluene | 100 | 18 | 80-90 | 5-methylpicolinamide (<8%), Homocoupling byproduct (<2%) |
| 2-Chloro-5-methylpyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | t-BuOH/H₂O | 100 | 24 | 90-98 | Minimal side products observed |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Cyanation of 2-Chloro-5-methylpyridine using Zinc Cyanide
This protocol is designed to minimize side reactions by using a less soluble cyanide source and maintaining anhydrous conditions.
Materials:
-
2-Chloro-5-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
Technical Support Center: Purification of 5-Methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of the impurities present. Recrystallization is often effective for removing minor impurities and obtaining a crystalline final product. Column chromatography is useful for separating the target compound from structurally similar impurities. Distillation can be employed if the impurities have significantly different boiling points from the product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, byproducts of the synthesis, or degradation of the product. Common synthesis routes like ammoxidation of 2,5-lutidine (2,5-dimethylpyridine) may lead to several impurities.
Potential Impurities in this compound:
| Impurity Class | Specific Examples | Reason for Presence |
| Isomeric Impurities | 6-Methylpyridine-3-carbonitrile, 2-Methylpyridine-5-carbonitrile | Incomplete or non-selective reaction during synthesis. |
| Starting Materials | 2,5-Lutidine (2,5-dimethylpyridine) | Incomplete conversion during ammoxidation. |
| Partially Oxidized Byproducts | 5-Methylpyridine-2-carboxaldehyde | Incomplete ammoxidation of the methyl group. |
| Hydrolysis Products | 5-Methylpyridine-2-carboxamide, 5-Methylpicolinic acid | Presence of water during synthesis or workup can lead to hydrolysis of the nitrile group. |
| Solvent Residues | Acetonitrile, Toluene, Ethanol | Solvents used in the reaction or purification steps. |
Q3: Why is it challenging to separate isomeric impurities from this compound?
A3: Isomers of methylpyridine carbonitrile often have very similar physical properties, including boiling points and polarity. This makes their separation by traditional fractional distillation extremely challenging, costly, and often ineffective. Chromatographic methods are typically required to achieve high purity.
Q4: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A4: Discoloration is often due to the presence of minor, highly colored impurities, which may be polymeric byproducts or degradation products formed during the synthesis, especially at elevated temperatures. Treatment with activated carbon during the recrystallization process can often effectively remove these colored impurities.
Q5: The melting point of my purified product is broad and lower than the reported value. What does this indicate?
A5: A broad and depressed melting point is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a lower and broader melting range. Further purification steps are necessary.
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate instead of crystals. | The solvent is not optimal; impurities are preventing crystallization. | Screen for a more suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane). Try purifying by column chromatography first to remove the bulk of impurities. |
| Crystals are still colored. | Colored impurities are not effectively removed by recrystallization alone. | Add a small amount of activated carbon to the hot solution before filtration. Be aware that this may reduce your overall yield. |
| Purity does not improve significantly. | The main impurity has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent. If unsuccessful, column chromatography is recommended. |
Problem 2: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with an impurity. | The mobile phase polarity is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexane) to find the optimal mobile phase for separation. |
| Tailing of the product peak. | The compound may be interacting too strongly with the silica gel (acidic). | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to improve peak shape. |
| Low recovery from the column. | The product is highly polar and is irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), or the addition of a polar co-solvent to the mobile phase. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent in which this compound is soluble when hot and sparingly soluble when cold. Ethanol, isopropanol, or a mixture of ethyl acetate and a non-polar solvent like heptane or hexane are good starting points.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Based on TLC analysis, select a mobile phase that provides good separation (Rf value of the product around 0.3-0.4). A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: A general workflow for the purification of this compound.
Technical Support Center: Optimizing Reaction Conditions for 5-Methylpyridine-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methylpyridine-2-carbonitrile. Our aim is to facilitate the optimization of reaction conditions to enhance yield, purity, and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective synthetic routes for this compound include the Sandmeyer reaction starting from 5-methyl-2-aminopyridine, the cyanation of 5-methylpyridine N-oxide, and the vapor-phase ammoxidation of 2,5-lutidine. Each method offers distinct advantages and challenges in terms of reaction conditions, scalability, and potential side products.
Q2: My reaction yield is consistently low. What general factors should I investigate first?
A2: Low yields in pyridine synthesis can often be attributed to several key factors. A systematic investigation should include:
-
Purity of Starting Materials: Impurities in your reactants can lead to undesirable side reactions and lower the yield of the target molecule.
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often require optimization for specific substrates.
-
Catalyst Activity: For catalyzed reactions, ensure the catalyst is fresh, properly activated, and used in the correct loading. Catalyst deactivation can significantly impact yield.
-
Solvent Effects: The choice of solvent can influence reaction rates and equilibrium. It is advisable to screen different solvents to identify the optimal one for your specific transformation.
Q3: I am struggling with the purification of this compound. What are some effective strategies?
A3: The purification of pyridine derivatives can be challenging due to their basicity. Common and effective purification techniques include:
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective. To mitigate tailing, which is common with basic compounds on silica, a small amount of a base like triethylamine can be added to the eluent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.
Troubleshooting Guides by Synthetic Route
Route 1: Sandmeyer Reaction of 5-Methyl-2-aminopyridine
The Sandmeyer reaction provides a classical and reliable method for introducing a cyano group onto the pyridine ring.[1][2][3][4]
Experimental Protocol:
Step 1: Diazotization of 5-Methyl-2-aminopyridine
-
Dissolve 5-methyl-2-aminopyridine (1.0 equiv.) in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 equiv.).
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. You should observe the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.
-
Cool the mixture, neutralize, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Troubleshooting:
| Problem | Possible Cause | Recommended Solution |
| Low yield of diazonium salt | Incomplete diazotization due to insufficient acid or nitrite. | Ensure the use of adequate acid to maintain a low pH and the slow, controlled addition of sodium nitrite at low temperatures. |
| Formation of phenolic byproducts | The diazonium salt reacts with water. | Maintain a low reaction temperature during diazotization and cyanation. Use a non-aqueous solvent if possible. |
| Incomplete cyanation | Poor reactivity of the diazonium salt or inactive copper catalyst. | Ensure the copper(I) cyanide is of good quality. Consider using a stoichiometric amount of CuCN for better reactivity. |
| Formation of biaryl byproducts | Radical side reactions. | This is an inherent possibility with the Sandmeyer reaction. Optimize reaction conditions (temperature, concentration) to favor the desired pathway. |
Workflow for Sandmeyer Reaction:
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route 2: Cyanation of 5-Methylpyridine N-Oxide
This method involves the activation of the pyridine ring via N-oxidation, followed by nucleophilic cyanation.[5][6]
Experimental Protocol:
Step 1: N-Oxidation of 2,5-Lutidine (5-Methyl-2-picoline)
-
Dissolve 2,5-lutidine in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide, portion-wise while monitoring the temperature.
-
Heat the reaction mixture to facilitate the oxidation.
-
Upon completion, cool the mixture and carefully neutralize it to precipitate the N-oxide.
-
Filter and dry the 5-methylpyridine N-oxide.
Step 2: Cyanation of 5-Methylpyridine N-Oxide
-
Dissolve the 5-methylpyridine N-oxide (1.0 equiv.) in an anhydrous solvent like chloroform or acetonitrile.
-
Add an activating agent such as triflic anhydride (Tf₂O) (1.2 equiv.) and stir for 1 hour at room temperature.[7]
-
Add trimethylsilyl cyanide (TMSCN) (5.0 equiv.) and heat the mixture to 60 °C for 3 hours.[7]
-
Add N-methylmorpholine (NMM) (1.3 equiv.) and continue stirring at 60 °C for 17 hours to facilitate rearomatization.[7]
-
Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Troubleshooting:
| Problem | Possible Cause | Recommended Solution |
| Incomplete N-oxidation | Insufficient oxidizing agent or reaction time. | Increase the amount of oxidizing agent and/or prolong the reaction time. Monitor the reaction progress by TLC. |
| Low yield in cyanation | Inefficient activation of the N-oxide or decomposition of intermediates. | Ensure anhydrous conditions. Optimize the amounts of activating agent and TMSCN. Screen different activating agents (e.g., dimethylcarbamoyl chloride). |
| Formation of regioisomers | Cyanation at other positions of the pyridine ring. | The 2-position is generally favored for cyanation of pyridine N-oxides. If other isomers are formed, purification by chromatography is necessary. |
| Deoxygenation of N-oxide | Reductive side reaction. | Use milder reaction conditions and ensure the purity of reagents. |
Logical Relationship for N-Oxide Cyanation:
Caption: Key steps in the synthesis via N-oxide cyanation.
Route 3: Ammoxidation of 2,5-Lutidine
Ammoxidation is a highly efficient industrial process for converting methylpyridines to their corresponding nitriles.[8][9]
Experimental Protocol (General Procedure):
-
Catalyst Preparation: Prepare a vanadium-based catalyst, often supported on materials like alumina or titania. Bismuth phosphomolybdate is also a common catalyst.
-
Reaction Setup: The reaction is carried out in a fixed-bed or fluidized-bed reactor at high temperatures (typically 350-500 °C).
-
Gaseous Feed: A gaseous mixture of 2,5-lutidine, ammonia, and an oxygen-containing gas (e.g., air) is passed over the catalyst bed. The molar ratios of the reactants are crucial for optimizing yield and selectivity and must be kept outside the flammability range.
-
Product Collection: The product stream is cooled to condense the this compound and other byproducts.
-
Purification: The crude product is then purified by distillation or crystallization.
Troubleshooting:
| Problem | Possible Cause | Recommended Solution |
| Low conversion | Insufficient reaction temperature or catalyst deactivation. | Increase the reaction temperature within the optimal range. Regenerate the catalyst by passing air over it at an elevated temperature. |
| Low selectivity to the nitrile | Over-oxidation to pyridine-2,5-dicarboxylic acid or other byproducts. | Optimize the reactant ratios (especially the oxygen-to-lutidine ratio) and the reaction temperature. A shorter contact time may also improve selectivity. |
| Catalyst sintering | "Hot spots" in the catalyst bed due to the exothermic nature of the reaction. | Ensure efficient heat transfer in the reactor. Using a fluidized-bed reactor can help maintain a uniform temperature. |
| Formation of CO and CO₂ | Complete oxidation of the starting material. | Adjust the oxygen concentration and reaction temperature to favor partial oxidation. |
Experimental Workflow for Ammoxidation:
Caption: General workflow for the ammoxidation of 2,5-lutidine.
Summary of Quantitative Data
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield (%) |
| Sandmeyer Reaction | 5-Methyl-2-aminopyridine | NaNO₂, HCl, CuCN | 0-60 °C | 50-80 |
| Cyanation of N-Oxide | 5-Methylpyridine N-Oxide | Tf₂O, TMSCN, NMM | 60 °C, 20h[7] | 69-95[10] |
| Ammoxidation | 2,5-Lutidine | NH₃, O₂, V₂O₅ catalyst | 350-500 °C, gas phase | High (Industrial Process) |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ammoxidation - Wikipedia [en.wikipedia.org]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 5-Methylpyridine-2-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Methylpyridine-2-carbonitrile. The information presented is based on established principles of organic chemistry and analogous degradation pathways of related pyridine derivatives due to the limited availability of direct studies on this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental conditions?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
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Hydrolysis of the nitrile group: The cyano group (-C≡N) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-methylpicolinic acid) or an amide intermediate (5-methylpicolinamide).
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Oxidation of the methyl group: The methyl group (-CH₃) can be oxidized to a carboxylic acid, forming pyridine-2,5-dicarboxylic acid.
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Oxidation of the pyridine ring: The pyridine ring can undergo oxidative cleavage, a process often mediated by microbial enzymes or strong chemical oxidants.[1][2][3]
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Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, a common phenomenon for many organic molecules.[4]
Q2: How can I monitor the degradation of this compound in my experiments?
A2: The degradation can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time. Commonly used analytical techniques include:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
-
UV-Vis Spectroscopy: Can be used to monitor changes in the concentration of the compound if it has a distinct absorbance spectrum.
Q3: What are the expected major degradation products of this compound?
A3: The primary degradation products will depend on the specific conditions (e.g., pH, temperature, presence of enzymes or catalysts). Based on the likely degradation pathways, you might expect to identify:
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5-Methylpicolinamide
-
5-Methylpicolinic acid
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Pyridine-2,5-dicarboxylic acid
-
Various ring-opened aliphatic compounds
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible degradation rates. | 1. Variability in experimental conditions (temperature, pH, light exposure). 2. Instability of reagents or microbial cultures. 3. Inconsistent sample handling and preparation. | 1. Strictly control all experimental parameters. Use a temperature-controlled incubator/shaker and buffer solutions to maintain constant pH. Protect samples from light if photodegradation is not the focus. 2. Use freshly prepared reagents and ensure the viability and consistency of microbial inoculums. 3. Standardize all sample handling procedures, including extraction and dilution steps. |
| No degradation observed. | 1. The compound is stable under the tested conditions. 2. The analytical method is not sensitive enough to detect small changes. 3. The microbial strain used is incapable of degrading the compound. | 1. Employ more forcing conditions (e.g., higher temperature, stronger acid/base, more potent oxidizing agent, different microbial strains). 2. Optimize the analytical method for higher sensitivity (e.g., increase injection volume, use a more sensitive detector). 3. Screen a variety of microbial strains known for degrading pyridine derivatives.[1][5][6] |
| Unexpected peaks in chromatograms. | 1. Formation of unexpected degradation products. 2. Contamination from solvents, glassware, or other sources. | 1. Use LC-MS or GC-MS to identify the unknown peaks. This can provide valuable insights into alternative degradation pathways. 2. Run blank samples (containing only the solvent and medium) to identify any background contamination. Ensure all glassware is thoroughly cleaned. |
| Loss of compound due to reasons other than degradation. | 1. Adsorption of the compound to container surfaces. 2. Volatilization of the compound. | 1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Ensure reaction vessels are properly sealed, especially at elevated temperatures. Analyze the headspace for the presence of the compound if volatilization is suspected. |
Experimental Protocols
Protocol 1: Microbial Degradation Screening
This protocol outlines a general method for screening microorganisms for their ability to degrade this compound.
-
Prepare a minimal salt medium (MSM): The exact composition can be adapted from literature on pyridine degradation.[1]
-
Prepare a stock solution of this compound: Dissolve the compound in a suitable solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 10 g/L).
-
Inoculate the cultures: In sterile flasks, add MSM and spike with this compound to a final concentration of 50-100 mg/L. Inoculate with the microbial strain to be tested.
-
Set up controls:
-
Abiotic control: MSM with the compound but no microbial inoculum.
-
Biotic control: MSM with the microbial inoculum but without the compound.
-
-
Incubate: Incubate the flasks on a rotary shaker at the optimal growth temperature for the microorganism (e.g., 30°C).
-
Sample and analyze: Withdraw aliquots at regular intervals (e.g., 0, 24, 48, 72 hours). Analyze the samples by HPLC to determine the concentration of the parent compound.
Protocol 2: Chemical Stability Testing (Hydrolysis)
This protocol is for assessing the stability of this compound to hydrolysis at different pH values.
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Prepare buffer solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of this compound.
-
Initiate the experiment: Add the stock solution to each buffer solution to a final concentration of 10-20 mg/L.
-
Incubate: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
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Sample and analyze: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), take samples and analyze by HPLC to quantify the remaining parent compound and any major degradation products.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives [mdpi.com]
- 5. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 5-Methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-Methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below. Note that there can be variations in reported values from different suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | White to brown solid | [1][2] |
| Melting Point | 38 - 42 °C or 69 - 77°C | [1][2] |
| Boiling Point | 237 - 238 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |
Q2: What are some general principles to consider before starting the crystallization of this compound?
A2: For successful crystallization, especially for pyridine derivatives, several factors are critical:
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Purity of the Starting Material: Impurities can significantly hinder crystal formation and lead to lower yields or the formation of oils. It is recommended to start with material that is at least 75% pure.[3][4]
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Solvent Selection: The choice of solvent is paramount. A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[3][4]
-
Avoid Disturbances: Once a crystallization process has started, it is best to avoid moving or disturbing the container, as this can lead to the formation of many small crystals instead of larger, single crystals.[4]
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Patience is Key: Crystallization can sometimes be a slow process. It is important not to give up too quickly and to try various conditions.[4]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the crystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
This is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline phase.
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Possible Cause 1: Supersaturation is too high.
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Solution: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool more slowly. A slower cooling rate can provide more time for crystal nucleation and growth.
-
-
Possible Cause 2: The cooling rate is too fast.
-
Solution: Instead of placing the solution directly in an ice bath or freezer, allow it to cool slowly to room temperature on a benchtop, and then transfer it to a refrigerator or freezer. Insulating the flask can also help to slow down the cooling process.
-
-
Possible Cause 3: Impurities are present.
-
Solution: If the issue persists, consider purifying the crude material first using another technique like column chromatography before attempting crystallization again.[3]
-
Problem 2: The resulting crystals are very small or appear as a powder.
While technically crystalline, very small crystals can be difficult to filter and may trap impurities.
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Possible Cause 1: Rapid cooling.
-
Solution: As with oiling out, a slower cooling rate encourages the growth of larger crystals. Allow the solution to cool to room temperature undisturbed before further cooling.
-
-
Possible Cause 2: Excessive nucleation sites.
-
Solution: Ensure that the crystallization vessel is clean and free of scratches. You can also try filtering the hot solution before cooling to remove any particulate matter that could act as nucleation sites.
-
-
Possible Cause 3: High degree of agitation.
-
Solution: Do not stir or agitate the solution while it is cooling.[4]
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Problem 3: No crystals form, even after extended cooling.
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Possible Cause 1: The solution is not sufficiently saturated.
-
Solution: If the volume of the solvent is too large, the solution may not be saturated enough for crystals to form upon cooling. You can try to evaporate some of the solvent to increase the concentration of the compound. This can be done by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution or by carefully heating the solution to remove some of the solvent before allowing it to cool again.
-
-
Possible Cause 2: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: A different solvent or a mixture of solvents may be necessary. If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the mixture to stand.
-
-
Possible Cause 3: Nucleation has not occurred.
-
Solution: Try adding a seed crystal (a small crystal of the pure compound) to the solution. If no seed crystals are available, you can try scratching the inside of the flask with a glass rod at the surface of the liquid. This can create microscopic scratches that may serve as nucleation sites.
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This is the most straightforward method and should be the first approach.
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Solvent Screening: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and with gentle heating. A good solvent will show poor solubility at room temperature but good solubility at an elevated temperature.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point of the solvent.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can then transfer the flask to a refrigerator (2-8 °C) and finally to a freezer (-20 °C).
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful if the compound is either too soluble or not soluble enough in common solvents for a single-solvent recrystallization to be effective.
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Solvent Selection: Choose a "solvent" in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "solvent" until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Data Presentation
Table 1: Solvent Screening for this compound Crystallization
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Crystal Appearance | Observations |
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Dichloromethane | ||||
| Water | Insoluble | Insoluble | N/A | [1] |
Users should fill in this table with their experimental observations.
Visualizations
Diagram 1: Troubleshooting Workflow for Crystallization
Caption: A flowchart for troubleshooting common crystallization problems.
Diagram 2: General Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization process.
References
- 1. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 2. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: 5-Methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of the impurities. For routine purification to remove minor impurities, recrystallization is often sufficient.[1] For complex mixtures or to achieve very high purity, column chromatography is recommended.[2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, regioisomers (e.g., 3-Methylpyridine-2-carbonitrile or 6-Methylpyridine-3-carbonitrile), and byproducts from side reactions.[3][4] Solvents used in the synthesis and workup may also be present.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting and optimizing a purification method.
| Property | Value | Reference |
| Molecular Weight | 118.14 g/mol | [5] |
| Appearance | White to brown solid | [6] |
| Melting Point | 69-77 °C | [6] |
| Boiling Point | 237-238 °C | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [5] |
Q4: How should this compound be stored to maintain its purity?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from heat, open flames, and oxidizing agents to prevent degradation.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily product instead of crystals. | - The compound may have a low melting point or be impure, leading to a melting point depression. - The chosen solvent may be inappropriate. | - Attempt purification by column chromatography first to remove the bulk of impurities, then recrystallize. - Perform solubility tests to find a more suitable solvent or a two-solvent system.[7] A good single solvent will dissolve the compound when hot but not when cold.[1] |
| Low recovery of purified product. | - Too much solvent was used. - The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. |
| Product is still colored after recrystallization. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce your overall yield.[8] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - The solvent system (eluent) is not optimal. - The column was not packed properly. | - Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. An Rf value of 0.2-0.3 for the desired compound is often ideal for good separation on a column.[2] - Ensure the silica gel is packed uniformly without any cracks or air bubbles.[2] |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the crude product.
-
Solvent Selection: Based on solubility data, solvents such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes could be suitable.[5] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.[7]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently heat for a few minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure and should be adapted based on TLC analysis.
-
TLC Analysis: Analyze the crude product using TLC with various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives good separation and an Rf value of ~0.2-0.3 for the desired product.[2]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[2] Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 6. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Stability issues of 5-Methylpyridine-2-carbonitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methylpyridine-2-carbonitrile in solution.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving this compound.
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency or concentration over a short period.
-
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Visible changes in the solution, such as color development or precipitation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis | The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially forming 5-methylpyridine-2-carboxamide or 5-methylpyridine-2-carboxylic acid. It is crucial to control the pH of the solution. Use buffered solutions to maintain a neutral pH if compatible with the experimental setup. If the experiment requires acidic or basic conditions, consider the potential for hydrolysis and evaluate its impact on the results.[1] |
| Photodegradation | Pyridine and its derivatives can be susceptible to photodegradation.[2][3][4] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to direct sunlight or strong laboratory lighting. |
| Thermal Degradation | Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, when not in use. Avoid repeated freeze-thaw cycles by aliquoting solutions. |
| Oxidation | While generally stable to oxidation, prolonged exposure to strong oxidizing agents or air, especially at elevated temperatures or in the presence of metal ions, could lead to degradation. Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for long-term experiments. |
| Solvent Incompatibility | The choice of solvent can significantly impact stability. While this compound is soluble in many common organic solvents, some may promote degradation.[5] It is advisable to perform a preliminary stability study in the chosen solvent system. |
Troubleshooting Workflow for Unexpected Degradation:
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Issue 2: Poor Solubility or Precipitation of this compound in Solution
Symptoms:
-
Visible solid material in the solution after initial dissolution.
-
Cloudiness or precipitation formation over time.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solvent Choice | This compound is reported to be insoluble in water but soluble in common organic solvents like ethanol and dichloromethane.[5] For aqueous systems, the use of a co-solvent may be necessary. |
| Concentration Exceeds Solubility Limit | The desired concentration may be higher than the solubility of the compound in the chosen solvent. Determine the solubility limit through experimentation. If a higher concentration is required, a different solvent or a co-solvent system may be needed. |
| Temperature Effects | Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or upon refrigeration. |
| pH Effects | For aqueous solutions, the pH can influence the solubility of pyridine-containing compounds. Although this compound is not strongly basic, significant pH changes could affect its solubility. |
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for addressing solubility problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
-
Hydrolysis of the nitrile group: This can occur under acidic or basic conditions, leading to the formation of 5-methylpyridine-2-carboxamide and subsequently 5-methylpyridine-2-carboxylic acid.
-
Photodegradation: Exposure to UV light may lead to complex degradation pathways, potentially involving ring opening or the formation of various photoproducts.[3][6]
Q2: How should I store solutions of this compound?
For optimal stability, solutions should be stored in tightly sealed, amber-colored containers to protect from light and prevent solvent evaporation.[5] Storage at refrigerated temperatures (2-8 °C) is recommended. For long-term storage, freezing may be appropriate, but it is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for stability studies.[7][8][9] This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of its concentration over time. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in the elucidation of degradation pathways.
Q4: Is this compound sensitive to pH?
Yes, as a pyridine derivative with a nitrile group, it is expected to be sensitive to pH extremes.[1] Strongly acidic or basic conditions can catalyze the hydrolysis of the nitrile group. It is recommended to maintain the pH of aqueous solutions near neutral if the experimental conditions allow.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
-
Forced Degradation Experimental Workflow:
Caption: Workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Testing
Objective: To provide a general HPLC method for the separation and quantification of this compound and its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a gradient pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 270 nm). |
| Injection Volume | 10 µL. |
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.
References
- 1. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 5. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. science.gov [science.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Methylpyridine-2-carbonitrile Solubility Enhancement
Welcome to the technical support center for 5-Methylpyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solutions. | Low intrinsic aqueous solubility of the compound. | 1. pH Adjustment: Modify the pH of the aqueous solution. As a pyridine derivative, the solubility of this compound is expected to be pH-dependent. Lowering the pH may increase solubility. 2. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous solution. 3. Surfactants: Add a surfactant to the aqueous medium to aid in solubilization. |
| Difficulty dissolving the compound in organic solvents for stock solutions. | Inappropriate solvent selection or insufficient mixing. | 1. Solvent Screening: Test a range of common organic solvents. This compound is known to be soluble in solvents like ethanol and dichloromethane.[1] 2. Sonication: Use an ultrasonic bath to aid in the dissolution process. 3. Gentle Heating: Carefully warm the solution to increase the rate of dissolution. Monitor the temperature to avoid decomposition. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Prepare a well-solubilized stock solution: Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before further dilution into aqueous assay buffers. 2. Final concentration check: Verify the final concentration of the compound in the assay medium does not exceed its solubility limit under the experimental conditions. 3. Use of solubilizing agents: Incorporate non-ionic surfactants or other solubilizing excipients in the assay medium, ensuring they do not interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: In which organic solvents is this compound soluble?
A2: this compound is generally soluble in common organic solvents. Specific examples include ethanol and dichloromethane.[1] Other potential solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile, which are effective solvents for a wide array of organic compounds.[2]
Q3: How does pH affect the solubility of this compound?
A3: As a pyridine derivative, the solubility of this compound is expected to be pH-dependent. The pyridine ring is basic and can be protonated at acidic pH. This protonation would result in a charged species, which is generally more soluble in aqueous solutions. Therefore, decreasing the pH of the aqueous medium is likely to increase its solubility.
Q4: Can temperature be used to increase the solubility?
A4: For most solids, solubility increases with increasing temperature.[3][4] Therefore, gently heating the solvent while dissolving this compound can help increase both the rate of dissolution and the amount that can be dissolved. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. The dissolution process can be either endothermic (requiring heat) or exothermic (releasing heat), which will determine the extent to which temperature affects solubility.[4]
Q5: What are the general strategies to enhance the solubility of poorly soluble compounds like this compound?
A5: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds. These can be broadly categorized as:
-
Physical Modifications: This includes methods like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.
-
Chemical Modifications: Adjusting the pH or forming salts can significantly alter solubility.
-
Use of Excipients: Techniques such as co-solvency (using a mixture of solvents), hydrotropy (adding a second solute to increase the solubility of the first), and complexation (e.g., with cyclodextrins) are common approaches.
-
Formulation Strategies: Advanced methods like creating solid dispersions or using lipid-based delivery systems can also be effective.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer of specific pH, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes a method to increase the aqueous solubility of this compound by using a co-solvent.
Materials:
-
This compound
-
Deionized water
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent percentage.
-
Select the co-solvent concentration that provides the desired solubility while considering the compatibility of the co-solvent with the intended application (e.g., biological assay).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 69-77 °C | |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol, dichloromethane | [1] |
Table 2: Illustrative Quantitative Solubility Data (Hypothetical - for demonstration purposes)
| Solvent System | Temperature (°C) | Approximate Solubility (g/L) |
| Water (pH 7.0) | 25 | < 0.1 |
| Water (pH 2.0) | 25 | 0.5 - 1.0 |
| Ethanol | 25 | > 100 |
| DMSO | 25 | > 200 |
| 20% Ethanol in Water | 25 | 5 - 10 |
| 40% PEG 400 in Water | 25 | 15 - 25 |
Note: The quantitative data in Table 2 is illustrative and should be experimentally determined for precise applications.
Visualizations
Caption: Workflow for addressing poor solubility of this compound.
Caption: Logical relationships for increasing the solubility of this compound.
References
Preventing byproduct formation in 5-Methylpyridine-2-carbonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylpyridine-2-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the transformation of the nitrile group, the methyl group, or modifications to the pyridine ring. These include:
-
Hydrolysis of the nitrile group to form 5-methylpicolinamide or 5-methylpicolinic acid.
-
Reduction of the nitrile group to synthesize (5-methylpyridin-2-yl)methanamine.
-
Addition of Grignard reagents to the nitrile group to produce ketones.
-
Oxidation of the methyl group to yield 2-cyano-5-pyridinecarboxylic acid.
-
Reactions involving the pyridine ring , such as N-oxidation or substitution reactions.
Q2: What are the general best practices for handling and storing this compound to prevent degradation?
A2: To ensure the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area away from heat sources and oxidizing agents. The container should be tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the nitrile group.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions to help minimize the formation of common byproducts.
Hydrolysis of the Nitrile Group
The hydrolysis of this compound can yield either the amide (5-methylpicolinamide) as an intermediate or the carboxylic acid (5-methylpicolinic acid) as the final product, depending on the reaction conditions.
Problem 1.1: Incomplete hydrolysis, resulting in the formation of 5-methylpicolinamide as a byproduct when the carboxylic acid is the desired product.
-
Cause: Insufficient reaction time, temperature, or concentration of the acid or base catalyst can lead to the accumulation of the amide intermediate.
-
Solution:
-
Increase the reaction time and/or temperature.
-
Use a higher concentration of the acid or base.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion to the carboxylic acid.
-
Experimental Protocol: Selective Hydrolysis to 5-Methylpicolinic Acid
| Parameter | Condition |
| Reactant | This compound |
| Reagent | 10 M Sulfuric Acid |
| Solvent | Water |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Work-up | Cool, neutralize with saturated sodium bicarbonate to pH 4-5, filter precipitate. |
| Expected Yield | 85-95% |
Logical Relationship: Hydrolysis Pathway
Caption: Hydrolysis of this compound proceeds via an amide intermediate.
Reduction of the Nitrile Group
The reduction of the nitrile group to a primary amine, (5-methylpyridin-2-yl)methanamine, is a common transformation. However, the formation of secondary and tertiary amines is a significant side reaction.
Problem 2.1: Formation of secondary and tertiary amine byproducts.
-
Cause: The initially formed primary amine can react with the imine intermediate, which is formed during the reduction process, leading to the formation of secondary and tertiary amines.
-
Solution:
-
Catalyst Selection: Use catalysts known for high selectivity towards primary amines, such as Raney Nickel.
-
Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.
-
Reaction Conditions: Lower temperatures and pressures can sometimes favor the formation of the primary amine.
-
Experimental Protocol: Selective Reduction to (5-methylpyridin-2-yl)methanamine
| Parameter | Condition |
| Reactant | This compound |
| Catalyst | Raney Nickel |
| Solvent | Methanol saturated with ammonia |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Work-up | Filter catalyst, concentrate filtrate. |
| Expected Yield | >80% |
Byproduct Formation Pathway
Caption: Byproduct formation during nitrile reduction.
Grignard Reaction with the Nitrile Group
The reaction of this compound with a Grignard reagent, followed by acidic workup, is expected to yield a ketone. However, side reactions can occur.
Problem 3.1: Low yield of the desired ketone.
-
Cause 1: Over-addition of the Grignard reagent. The ketone product can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.
-
Solution 1:
-
Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
-
Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) to control the reactivity.
-
Add the Grignard reagent slowly to the nitrile solution.
-
-
Cause 2: Attack of the Grignard reagent on the pyridine ring. While less common for unactivated pyridines, highly reactive Grignard reagents can potentially add to the pyridine ring, leading to dearomatization byproducts.
-
Solution 2:
-
Use less reactive Grignard reagents if possible.
-
Employ a Lewis acid catalyst, such as zinc chloride (ZnCl₂), which can enhance the reactivity of the nitrile group and favor the desired 1,2-addition.[1]
-
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard reaction with this compound.
Quantitative Data on Byproduct Formation (Illustrative)
| Reaction | Desired Product | Byproduct(s) | Condition A (Yield %) | Condition B (Yield %) |
| Hydrolysis | 5-Methylpicolinic Acid | 5-Methylpicolinamide | 85 (Acid) | 10 (Acid) |
| Reduction | Primary Amine | Secondary/Tertiary Amines | 80 (with NH₃) | 60 (without NH₃) |
| Grignard | Ketone | Tertiary Alcohol | 75 (1.1 eq. Grignard) | 50 (2.2 eq. Grignard) |
Note: The yields presented are illustrative and can vary based on specific reaction conditions and substrates.
Oxidation of the Methyl Group
Oxidation of the methyl group to a carboxylic acid can be a desired transformation, but over-oxidation or reaction at other sites can occur.
Problem 4.1: Formation of byproducts from oxidation of the pyridine ring.
-
Cause: Strong oxidizing agents like potassium permanganate under harsh conditions can lead to the degradation of the pyridine ring.
-
Solution:
-
Use milder oxidizing agents.
-
Carefully control the reaction temperature and stoichiometry of the oxidant.
-
Nitric acid has been used for the oxidation of similar compounds, but it can be corrosive and produce nitrous oxide as a byproduct.[2]
-
Signaling Pathway: Potential Oxidation Pathways
Caption: Oxidation of this compound can lead to the desired acid or ring degradation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Methylpyridine-2-carbonitrile and 3-Methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important building blocks in medicinal chemistry and materials science: 5-Methylpyridine-2-carbonitrile and 3-Methylpyridine-2-carbonitrile. While direct, side-by-side experimental comparisons in the literature are scarce, this document synthesizes available data on related compounds and established principles of physical organic chemistry to predict and explain their differential reactivity. The focus is on reactions involving the cyano group and the pyridine ring, which are crucial for their synthetic utility.
Introduction to Reactivity in Substituted Pyridine-2-carbonitriles
The reactivity of the nitrile group in 2-cyanopyridines is predominantly governed by the electronic properties of the pyridine ring and the steric environment around the cyano moiety. The pyridine nitrogen is inherently electron-withdrawing, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. Substituents on the pyridine ring can either augment or diminish this effect.
Electronic Effects: Electron-donating groups (EDGs) increase the electron density of the pyridine ring, which in turn reduces the electrophilicity of the nitrile carbon, thereby decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) have the opposite effect, enhancing reactivity.
Steric Effects: Substituents ortho to the cyano group (i.e., at the 3-position) can sterically hinder the approach of nucleophiles, slowing down reaction rates, regardless of their electronic nature.
Electronic and Steric Profile of the Isomers
The key difference between this compound and 3-methylpyridine-2-carbonitrile lies in the position of the methyl group, which influences both electronic and steric factors.
-
This compound: The methyl group is at the 5-position (para to the nitrogen and meta to the cyano group). In this position, it primarily exerts a weak electron-donating effect through induction and hyperconjugation. There is no steric hindrance to the cyano group.
-
3-Methylpyridine-2-carbonitrile: The methyl group is at the 3-position (meta to the nitrogen and ortho to the cyano group). It exerts a similar weak electron-donating inductive effect. However, its proximity to the cyano group introduces significant steric hindrance.
To quantify the electronic influence of the methyl group at these positions, we can refer to the Hammett substituent constants (σ), which are a measure of the electronic effect of a substituent in a given position on a benzene or pyridine ring.
| Substituent Position | Hammett Constant (σ) | Electronic Effect on Nitrile Reactivity |
| 3-Methyl | -0.07 | Weakly Deactivating |
| 5-Methyl | -0.07 | Weakly Deactivating |
Note: Hammett constants for substituted pyridines can vary slightly depending on the specific reaction, but the values for the methyl group are consistently small and negative, indicating a weak electron-donating effect.
The electronic effects of the methyl group at both the 3- and 5-positions are very similar and weakly deactivating towards nucleophilic attack on the cyano group. Therefore, the primary differentiating factor in their reactivity is expected to be steric hindrance.
Predicted Reactivity Comparison
Based on the principles outlined above, we can predict the relative reactivity of the two isomers in key chemical transformations.
Hydrolysis of the Nitrile Group
The hydrolysis of a nitrile to a carboxamide and subsequently to a carboxylic acid is a fundamental reaction that can be catalyzed by acid or base. The rate-determining step typically involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the nitrile.
Given that the electronic effects of the methyl group are nearly identical in both isomers, the steric hindrance from the 3-methyl group in 3-methylpyridine-2-carbonitrile is expected to significantly retard the rate of hydrolysis compared to This compound . The 5-methyl isomer, lacking this steric impediment, should undergo hydrolysis more readily.
Caption: Predicted relative rates of hydrolysis for the two isomers.
Reduction of the Nitrile Group
The reduction of nitriles to primary amines is commonly achieved using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. This reaction also proceeds via nucleophilic attack of a hydride ion on the nitrile carbon.
Similar to hydrolysis, the steric bulk of the 3-methyl group in 3-methylpyridine-2-carbonitrile is anticipated to hinder the approach of the hydride reagent, leading to a slower reduction rate compared to the sterically unencumbered This compound .
Reactivity of the Pyridine Ring
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. Both the cyano group (a strong deactivating group) and the methyl group (a weak activating group) will influence the position of any further substitution. For both isomers, electrophilic attack is most likely to occur at the position meta to the strongly deactivating cyano group and ortho/para to the weakly activating methyl group.
-
Nucleophilic Aromatic Substitution (NAS): The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to NAS. The cyano group at the 2-position activates the ring for nucleophilic attack, particularly at the 4- and 6-positions. The methyl group's weak electron-donating effect would slightly disfavor this reaction in both isomers compared to unsubstituted 2-cyanopyridine.
Experimental Protocols
While direct comparative data is lacking, the following protocols, adapted from literature procedures for similar compounds, can be used to experimentally validate the predicted reactivity differences.
Protocol 1: Comparative Hydrolysis of this compound and 3-Methylpyridine-2-carbonitrile
Objective: To compare the rates of base-catalyzed hydrolysis of the two isomers to their corresponding picolinamides.
Materials:
-
This compound
-
3-Methylpyridine-2-carbonitrile
-
1 M Sodium hydroxide solution
-
Ethanol
-
Internal standard (e.g., naphthalene)
-
Deionized water
-
Reaction vials
-
Heating block or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of this compound (0.1 M), 3-methylpyridine-2-carbonitrile (0.1 M), and the internal standard (0.05 M) in ethanol.
-
In a series of reaction vials, add 1 mL of the respective cyanopyridine stock solution and 0.5 mL of the internal standard stock solution.
-
Place the vials in a heating block pre-heated to 80°C.
-
To initiate the reaction, add 5 mL of pre-heated 1 M NaOH solution to each vial and start a timer.
-
At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 0.5 mL of 1 M HCl and 1 mL of ethyl acetate.
-
Vortex the quenched sample, allow the layers to separate, and analyze the organic layer by GC-FID.
-
Quantify the disappearance of the starting material relative to the internal standard over time to determine the reaction rate.
Caption: Workflow for the comparative hydrolysis experiment.
Protocol 2: Comparative Reduction of this compound and 3-Methylpyridine-2-carbonitrile
Objective: To compare the yield of the corresponding aminomethylpyridines after a fixed reaction time.
Materials:
-
This compound
-
3-Methylpyridine-2-carbonitrile
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Round-bottom flasks
-
Magnetic stirrers
-
Ice bath
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of this compound and 3-methylpyridine-2-carbonitrile, respectively, in 10 mL of methanol.
-
Add 0.1 mmol of the internal standard to each flask.
-
Cool the flasks to 0°C in an ice bath.
-
In separate vials, prepare a solution of 2 mmol of NaBH₄ and 0.5 mmol of CoCl₂·6H₂O in 5 mL of methanol.
-
Add the NaBH₄/CoCl₂ solution dropwise to each of the cyanopyridine solutions over 10 minutes with vigorous stirring.
-
Allow the reactions to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quench the reactions by carefully adding 5 mL of 1 M HCl.
-
Basify the solutions with 2 M NaOH until pH > 10.
-
Extract the aqueous layers with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze by GC-MS to determine the relative conversion and yield of the product amines.
Conclusion
The reactivity of this compound and 3-methylpyridine-2-carbonitrile is primarily differentiated by steric effects rather than electronic effects. The ortho-methyl group in 3-methylpyridine-2-carbonitrile is predicted to significantly hinder nucleophilic attack at the cyano group, making it less reactive in reactions such as hydrolysis and reduction compared to the sterically unencumbered this compound. For transformations involving the pyridine ring itself, the directing effects of the cyano and methyl groups would need to be considered. The provided experimental protocols offer a framework for quantifying these predicted differences in reactivity, providing valuable data for synthetic planning and reaction optimization.
A Comparative Guide to the Synthesis of 5-Methylpyridine-2-carbonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted pyridine scaffolds is a critical endeavor. 5-Methylpyridine-2-carbonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of two prominent methods for its synthesis: the palladium-catalyzed cyanation of 2-bromo-5-methylpyridine and the vapor-phase ammoxidation of 2,5-dimethylpyridine.
At a Glance: Comparison of Synthesis Methods
| Parameter | Palladium-Catalyzed Cyanation | Vapor-Phase Ammoxidation |
| Starting Material | 2-Bromo-5-methylpyridine | 2,5-Dimethylpyridine |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., dppf), Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Base (e.g., Na₂CO₃, KOAc) | Ammonia, Oxygen (as air), Vanadium-based catalyst (e.g., V₂O₅ on a support) |
| Reaction Type | Cross-coupling | Catalytic oxidation |
| Typical Yield | 75-95% | 70-85% |
| Reaction Temperature | 80-120°C | 350-450°C |
| Reaction Time | 1-16 hours | Seconds (continuous flow) |
| Solvent | Organic solvents (e.g., DMF, DMAc, Dioxane) | Gas phase (no solvent) |
| Catalyst | Homogeneous (typically) | Heterogeneous |
| Advantages | High yields, well-established methodology, tolerance to a range of functional groups. | Atom-economical, uses inexpensive starting materials, environmentally friendly (water is the main byproduct), suitable for large-scale continuous production. |
| Disadvantages | Use of toxic cyanide sources, expensive palladium catalysts, requires a halogenated precursor. | Requires specialized high-temperature equipment (tube furnace), catalyst preparation can be complex, potential for over-oxidation byproducts. |
In-Depth Analysis of Synthesis Methodologies
Method 1: Palladium-Catalyzed Cyanation of 2-Bromo-5-methylpyridine
This approach is a widely used laboratory-scale method for the introduction of a nitrile group onto an aromatic ring. The reaction typically involves the coupling of a halo-pyridine with a cyanide source in the presence of a palladium catalyst and a phosphine ligand.
Experimental Protocol:
-
Starting Material Preparation (Synthesis of 2-Bromo-5-methylpyridine): 2-Bromo-5-methylpyridine can be sourced commercially or synthesized. A common laboratory synthesis involves the diazotization of 5-amino-2-methylpyridine followed by a Sandmeyer-type reaction with a bromide source. A multi-step synthesis starting from 5-nitro-2-chloropyridine has also been reported[1].
-
Cyanation Reaction: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 2-bromo-5-methylpyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq.) are combined in anhydrous dimethylformamide (DMF). The mixture is degassed and then heated to 120°C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A high yield of around 88% can be expected based on similar reactions[2].
Alternatively, a ligand-free system using palladium(II) acetate (0.1 mol%) and potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source in dimethylacetamide (DMAc) at 120°C can be employed, with reported yields for similar aryl bromides in the range of 83-96%[3].
Method 2: Vapor-Phase Ammoxidation of 2,5-Dimethylpyridine
Ammoxidation is a highly efficient industrial process for converting methyl groups on aromatic rings directly into nitriles. This method is particularly attractive for large-scale synthesis due to its continuous nature and use of inexpensive reagents. In the case of 2,5-dimethylpyridine, the methyl group at the 2-position is preferentially oxidized[4].
Experimental Protocol:
-
Catalyst Preparation (V₂O₅/TiO₂): A typical catalyst is prepared by incipient wetness impregnation. Titanium dioxide (anatase) is impregnated with an aqueous solution of ammonium metavanadate. The amount of precursor is calculated to achieve the desired loading of V₂O₅ (e.g., 5 wt%). The impregnated support is then dried in an oven at 120°C overnight, followed by calcination in air at 450-550°C for several hours[2][5].
-
Ammoxidation Reaction: The ammoxidation is carried out in a continuous-flow fixed-bed reactor, typically a quartz tube, placed inside a tube furnace. The prepared V₂O₅/TiO₂ catalyst is packed into the reactor. A gaseous feed mixture of 2,5-dimethylpyridine, ammonia, and air (as the oxygen source) is passed through the catalyst bed. The molar ratio of the reactants is a critical parameter, with typical ratios of ammonia to 2,5-dimethylpyridine being around 3-5 and oxygen to 2,5-dimethylpyridine being around 15-20. The reaction is conducted at a temperature between 380°C and 420°C. The gaseous products exiting the reactor are cooled and passed through a trap containing a suitable solvent (e.g., cooled water or an organic solvent) to collect the liquid products. The product mixture is then analyzed by gas chromatography to determine the conversion of 2,5-dimethylpyridine and the selectivity for this compound. Yields for similar ammoxidation reactions of methylpyridines are reported to be in the range of 70-85%.
Logical Workflow for Method Selection
The choice between these two synthetic routes depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety protocols. The following diagram illustrates a decision-making workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a synthesis method.
References
- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 2. osti.gov [osti.gov]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
A Comparative Spectroscopic Analysis of 5-Methylpyridine-2-carbonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a nuanced understanding of isomeric structures is paramount. The subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and spectroscopic signature. This guide provides a detailed comparative analysis of the spectroscopic properties of 5-Methylpyridine-2-carbonitrile and its key positional isomers: 3-Methylpyridine-2-carbonitrile, 4-Methylpyridine-2-carbonitrile, and 6-Methylpyridine-2-carbonitrile. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for the identification and characterization of these important chemical entities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various spectral databases and literature sources, providing a basis for differentiation.
¹H NMR Spectral Data (CDCl₃)
The ¹H NMR spectra of these isomers are distinguished by the chemical shifts and coupling patterns of the aromatic protons, which are highly sensitive to the relative positions of the methyl and cyano groups.
| Compound | δ (ppm) of Pyridine Protons | δ (ppm) of Methyl Protons |
| This compound | 8.61 (s, 1H), 7.72 (d, 1H), 7.58 (d, 1H) | 2.45 (s, 3H) |
| 3-Methylpyridine-2-carbonitrile | 8.55 (d, 1H), 7.75 (d, 1H), 7.30 (t, 1H) | 2.65 (s, 3H) |
| 4-Methylpyridine-2-carbonitrile | 8.59 (s, 1H), 7.50 (d, 1H), 7.35 (d, 1H) | 2.48 (s, 3H) |
| 6-Methylpyridine-2-carbonitrile | 7.75 (t, 1H), 7.55 (d, 1H), 7.40 (d, 1H) | 2.60 (s, 3H) |
¹³C NMR Spectral Data (CDCl₃)
The ¹³C NMR spectra provide further structural confirmation, with distinct chemical shifts for the pyridine ring carbons, the nitrile carbon, and the methyl carbon.
| Compound | δ (ppm) of Pyridine Carbons | δ (ppm) of Nitrile Carbon (C≡N) | δ (ppm) of Methyl Carbon |
| This compound | 151.7, 150.9, 139.2, 133.5, 129.8 | 117.5 | 18.6 |
| 3-Methylpyridine-2-carbonitrile | 152.1, 148.8, 140.2, 133.0, 124.1 | 117.8 | 19.5 |
| 4-Methylpyridine-2-carbonitrile | 150.5, 149.8, 148.2, 126.1, 125.3 | 117.9 | 21.2 |
| 6-Methylpyridine-2-carbonitrile | 160.2, 150.1, 138.1, 125.8, 121.9 | 118.1 | 24.5 |
Infrared (IR) Spectral Data
The IR spectra are characterized by a strong, sharp absorption band for the nitrile (C≡N) stretching vibration. The position of this band can be subtly influenced by the electronic effects of the methyl group's position.
| Compound | C≡N Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) |
| This compound | ~2230 | ~3100-3000 | ~2980-2850 |
| 3-Methylpyridine-2-carbonitrile | ~2228 | ~3100-3000 | ~2980-2850 |
| 4-Methylpyridine-2-carbonitrile | ~2232 | ~3100-3000 | ~2980-2850 |
| 6-Methylpyridine-2-carbonitrile | ~2225 | ~3100-3000 | ~2980-2850 |
Mass Spectrometry (MS) Data
All isomers exhibit the same molecular ion peak in their mass spectra, corresponding to their identical molecular weight. However, fragmentation patterns may show subtle differences.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 118 | 91, 64 |
| 3-Methylpyridine-2-carbonitrile | 118[1] | 91, 64[1] |
| 4-Methylpyridine-2-carbonitrile | 118 | 91, 64 |
| 6-Methylpyridine-2-carbonitrile | 118 | 91, 64 |
UV-Visible (UV-Vis) Spectral Data
UV-Vis spectroscopy reveals electronic transitions within the molecules. The position of the absorption maxima (λmax) is influenced by the conjugation and electronic distribution in the pyridine ring. Specific experimental data for all isomers is not consistently available; therefore, typical ranges for methyl-substituted pyridines are provided. These compounds are expected to show absorptions due to π-π* transitions.[2]
| Compound | λmax (nm) (in Ethanol) |
| This compound | Data not readily available |
| 3-Methylpyridine-2-carbonitrile | Data not readily available |
| 4-Methylpyridine-2-carbonitrile | Data not readily available |
| 6-Methylpyridine-2-carbonitrile | ~270 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, or an equivalent instrument.[3]
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts (δ) are reported in ppm relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a KBr beam splitter and a DTGS detector.[1]
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, spectra were obtained using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as an Agilent 6890 GC coupled to a 5973 Mass Selective Detector, or equivalent.
-
Sample Introduction: The sample was introduced into the ion source via a gas chromatograph (GC) for separation and purification prior to ionization. A suitable capillary column (e.g., HP-5MS) was used.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 40-300 amu. The molecular ion and major fragment ions were identified.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer, such as a Shimadzu UV-1800 or equivalent.
-
Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent (e.g., ethanol or acetonitrile). This stock solution was then diluted to a concentration that gives an absorbance reading in the range of 0.1-1.0 AU. A cuvette containing the pure solvent was used as a reference.
-
Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound and its isomers.
Caption: Logical workflow for the spectroscopic analysis of isomers.
This comprehensive guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound and its isomers. The distinct spectroscopic fingerprints presented herein are crucial for the unambiguous identification and quality control of these compounds in research and development settings.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Methylpyridine-2-carbonitrile and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Pyridine and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved drugs. This guide provides a comparative analysis of the biological activity of 5-Methylpyridine-2-carbonitrile and structurally similar compounds, offering insights into their potential as scaffolds for future drug development. While direct experimental data on the biological activity of this compound is limited in publicly available literature, a comprehensive examination of its analogs provides valuable structure-activity relationship (SAR) data to infer its potential pharmacological profile.
This guide synthesizes findings on the anticancer and antimicrobial activities of various pyridine and pyrimidine-carbonitrile derivatives, presenting a comparative overview to aid in the rational design of new and more effective therapeutic agents.
I. Comparative Biological Activity of Pyridine-2-carbonitrile Derivatives
The core structure of this compound, featuring a pyridine ring substituted with a methyl group and a cyano group, is a recurring motif in compounds exhibiting a range of biological activities. The electronic and steric properties of these substituents play a crucial role in modulating the pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the potential of pyridine and pyrimidine-5-carbonitrile derivatives as potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.
A novel series of pyrimidine-5-carbonitrile derivatives has been synthesized and evaluated for their in vitro cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Several of these compounds demonstrated significant cytotoxic effects, with IC50 values in the micromolar range.[1] Mechanistic studies revealed that some of these derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
Similarly, other research has focused on pyrimidine-5-carbonitrile based compounds as potential inducers of apoptosis through the inhibition of the PI3K/AKT signaling pathway in leukemia cell lines. These findings underscore the versatility of the carbonitrile-substituted heterocyclic scaffold in targeting different cancer-related pathways.
Antimicrobial Activity
The pyridine nucleus is also a well-established pharmacophore in the development of antimicrobial agents. The introduction of various substituents on the pyridine ring can lead to compounds with broad-spectrum antibacterial and antifungal activities.
For instance, a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines demonstrated their potential as antimicrobial drugs, with activity against different strains of E. coli.[2] The antibacterial efficacy of these pyridine derivatives was found to be dependent on their specific structural features and their interaction with the bacterial lipopolysaccharide (LPS).[2]
The table below summarizes the biological activities of selected pyridine and pyrimidine-carbonitrile derivatives, providing a comparative view of their potency.
| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action | Cell Line/Organism | IC50/MIC | Reference |
| Pyrimidine-5-carbonitrile Derivatives | Anticancer (Cytotoxic) | VEGFR-2 Inhibition | HCT-116, MCF-7 | 1.14 - 32.16 µM | [1] |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Antimicrobial | Interaction with LPS | E. coli strains | - | [2] |
| Thieno[2,3-b]pyridine Derivatives | Anticancer | - | HCT-116, HepG-2, MCF-7 | - | [3] |
| Pyridine Carbonitrile Derivatives | Antimicrobial, Antioxidant | - | Various | - | [4] |
II. Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. Below are representative protocols for key assays mentioned in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
VEGFR-2 Kinase Inhibitory Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP and a suitable substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that generates a colorimetric, fluorescent, or luminescent signal.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.
Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A Computational and Comparative Analysis of 5-Methylpyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of molecular scaffolds is paramount to innovation. This guide offers a deep dive into the computational analysis of 5-Methylpyridine-2-carbonitrile, a heterocyclic nitrile with potential applications in medicinal chemistry. We present a comparative analysis against established therapeutic agents—Bosutinib, Neratinib, and Milrinone—supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a member of the pyridine carbonitrile family, presents an interesting scaffold for molecular design. This guide summarizes its key physicochemical and computed electronic properties, offering a comparative lens through which to evaluate its potential. By juxtaposing its characteristics with those of the tyrosine kinase inhibitors Bosutinib and Neratinib, and the phosphodiesterase inhibitor Milrinone, we aim to provide a foundational understanding for its further exploration in drug discovery pipelines.
Physicochemical Properties: A Comparative Overview
A foundational aspect of drug design involves the meticulous evaluation of a compound's physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. Below is a comparative table summarizing the key physicochemical properties of this compound and the selected therapeutic agents.
| Property | This compound | Bosutinib | Neratinib | Milrinone |
| Molecular Formula | C₇H₆N₂ | C₂₆H₂₉Cl₂N₅O₃ | C₃₀H₂₉ClN₆O₃ | C₁₂H₉N₃O |
| Molecular Weight ( g/mol ) | 118.14[1][2] | 530.45[3] | 557.05[4] | 211.22 |
| Melting Point (°C) | 38 - 42[1] | 116-120 | Not Available | >300 |
| Boiling Point (°C) | 237 - 238[1] | 649.7 (Predicted) | Not Available | Not Available |
| Solubility | Insoluble in water; Soluble in organic solvents[1] | Soluble in DMSO, ethanol | Soluble in DMSO[4] | Slightly soluble in water |
| LogP (Predicted) | Not Available | 3.3-4.3 | Not Available | Not Available |
Computational Analysis: Delving into the Electronic Structure
| Computational Parameter | Predicted Value for this compound | Comparative Notes |
| HOMO Energy (eV) | Expected to be in the range of -6.5 to -7.5 | The methyl group (electron-donating) would slightly raise the HOMO energy compared to unsubstituted pyridine-2-carbonitrile, indicating increased nucleophilicity. |
| LUMO Energy (eV) | Expected to be in the range of -1.5 to -2.5 | The electron-withdrawing nitrile group significantly lowers the LUMO energy, making the molecule a potential electron acceptor. |
| HOMO-LUMO Gap (eV) | Expected to be in the range of 4.5 to 5.5 | A moderate to large gap suggests good kinetic stability. |
| Dipole Moment (Debye) | Expected to be significant | The presence of two nitrogen atoms and a nitrile group will induce a notable dipole moment, influencing solubility and intermolecular interactions. |
Experimental Data and Protocols
Spectroscopic analysis provides empirical validation of a molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. A known ¹H NMR spectrum for 5-cyano-2-methylpyridine confirms the expected proton signals.
Experimental Protocol for ¹H NMR: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in a high-field NMR spectrometer (e.g., 400 MHz). The chemical shifts (δ) are recorded in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. While specific, fully assigned spectra for this compound are not available in the reviewed literature, data from the closely related 2-amino-5-methylpyridine can provide valuable comparative insights.
Expected Key Vibrational Frequencies for this compound:
-
C≡N stretch: A strong, sharp band is expected in the region of 2220-2240 cm⁻¹.
-
C-H stretch (aromatic): Multiple weak to medium bands are anticipated above 3000 cm⁻¹.
-
C-H stretch (methyl): Bands corresponding to symmetric and asymmetric stretching of the methyl group are expected around 2950-2850 cm⁻¹.
-
C=C and C=N ring stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Experimental Protocol for FT-IR Spectroscopy: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer. Alternatively, for soluble samples, a solution can be analyzed in a suitable IR-transparent cell.
Experimental Protocol for FT-Raman Spectroscopy: A sample is placed in a suitable container (e.g., a glass capillary) and irradiated with a monochromatic laser source. The scattered light is collected and analyzed by a Fourier-transform Raman spectrometer.
Comparative Analysis with Marketed Drugs
The pyridine and nitrile moieties are prevalent in a wide array of marketed drugs, highlighting their importance as "privileged structures" in medicinal chemistry.[8][9][10]
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor, Bosutinib features a quinoline-3-carbonitrile core.[3] Its mechanism involves ATP-competitive inhibition of these kinases, crucial in chronic myelogenous leukemia (CML).[11] The nitrile group in Bosutinib is a key pharmacophoric element contributing to its binding affinity.
-
Neratinib: An irreversible pan-HER tyrosine kinase inhibitor, Neratinib also contains a quinoline-3-carbonitrile scaffold.[4][12] It is used in the treatment of HER2-positive breast cancer. The cyano group plays a critical role in its interaction with the kinase domain.
-
Milrinone: A phosphodiesterase 3 (PDE3) inhibitor, Milrinone is a bipyridine derivative with a nitrile group.[5] It is used for the short-term management of severe heart failure. The nitrile group contributes to its inhibitory activity on the PDE3 enzyme.[5]
The presence of the pyridine-nitrile motif in these successful drugs underscores the potential of this compound as a building block for novel therapeutic agents. Its simpler structure offers a versatile starting point for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Visualizing the Computational Workflow
A typical computational analysis workflow for a molecule like this compound is depicted below. This process allows for the in-silico prediction of various molecular properties before undertaking extensive experimental synthesis and testing.
Signaling Pathway Context
While this compound is not a known inhibitor of a specific signaling pathway, its structural similarity to kinase inhibitors like Bosutinib and Neratinib suggests its potential as a scaffold for targeting pathways implicated in cancer. The diagram below illustrates a simplified generic kinase signaling pathway that such molecules could potentially modulate.
Conclusion and Future Directions
This compound presents a simple yet promising scaffold for the development of novel therapeutic agents. Its physicochemical and predicted electronic properties suggest a stable molecule with potential for diverse chemical modifications. The comparative analysis with established drugs like Bosutinib, Neratinib, and Milrinone highlights the value of the pyridine-carbonitrile motif in drug design.
Future research should focus on obtaining comprehensive experimental data for this compound, including detailed spectroscopic analysis and a thorough computational study to validate the predicted properties. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this scaffold could unveil novel compounds with significant therapeutic potential. This guide serves as a foundational resource to inspire and inform such future endeavors in the dynamic field of drug discovery.
References
- 1. Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neratinib | EGFR | Tocris Bioscience [tocris.com]
- 5. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Transcriptome analysis of neratinib treated HER2 positive cancer model vs untreated cancer unravels the molecular mechanism of action of neratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. litfl.com [litfl.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bosutinib | 380843-75-4 [chemicalbook.com]
- 12. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 5-Methylpyridine-2-carbonitrile
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 5-Methylpyridine-2-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable purity assessment. The performance of a newly synthesized batch is compared against a certified commercial standard and a common structural isomer, 5-Methylpyridine-3-carbonitrile, using supporting experimental data.
Introduction to Purity Validation
In chemical synthesis, particularly for pharmaceutical applications, verifying the purity and identity of a target compound is a critical step.[1] Impurities can significantly impact the compound's biological activity, toxicity, and stability. A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.[2] This guide focuses on chromatographic and spectroscopic techniques, which are the cornerstone of modern purity determination for organic compounds.[3][4]
We will evaluate a laboratory-synthesized batch of this compound against two reference materials:
-
Commercial Standard: A high-purity (>97%) sample of this compound purchased from a reputable supplier.[5]
-
Structural Isomer: 5-Methylpyridine-3-carbonitrile, an alternative compound, to demonstrate the specificity of the analytical methods.[6][7]
The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. These methods provide complementary information regarding the presence of impurities, structural integrity, and overall purity percentage.[2]
Experimental Workflow for Purity Validation
A systematic workflow ensures that all aspects of the compound's purity are thoroughly investigated. The process begins with basic physical characterization and progresses to highly sensitive chromatographic and spectroscopic analyses.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound, a commercial standard, and the structural isomer 5-Methylpyridine-3-carbonitrile.
Table 1: Physical and Chromatographic Purity Assessment
| Parameter | Synthesized Batch | Commercial Standard | 5-Methylpyridine-3-carbonitrile (Isomer) |
| Melting Point (°C) | 69-71 | 69-72[5] | 83-87[7] |
| HPLC Purity (%) | 98.9 | 99.6 | 99.1 |
| HPLC Retention Time (min) | 8.54 | 8.55 | 9.21 |
| GC Purity (%) | 99.2 | 99.7 | 99.4 |
| GC Retention Time (min) | 10.23 | 10.23 | 10.89 |
| Major Impurity (GC-MS) | Unreacted starting material (0.4%) | None detected (>0.1%) | Isomeric impurity (0.3%) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts δ in ppm)
| Proton Assignment | Synthesized Batch | Commercial Standard | 5-Methylpyridine-3-carbonitrile (Isomer) | Expected Chemical Shift |
| -CH₃ | 2.58 (s, 3H) | 2.58 (s, 3H) | 2.40 (s, 3H) | ~2.6 ppm |
| H3 | 7.65 (d, 1H) | 7.65 (d, 1H) | - | ~7.6 ppm |
| H4 | 7.80 (dd, 1H) | 7.80 (dd, 1H) | 8.33 (s, 1H) | ~7.8 ppm |
| H6 | 8.60 (s, 1H) | 8.60 (s, 1H) | 8.41 (s, 1H) | ~8.6 ppm |
s = singlet, d = doublet, dd = doublet of doublets
Complementary Nature of Analytical Techniques
No single analytical method can provide a complete picture of a compound's purity. Different techniques offer orthogonal information, which, when combined, leads to a highly confident purity assessment.
Detailed Experimental Protocols
Melting Point Determination
The melting point of a solid is a sensitive indicator of purity.[8] Impurities typically cause a depression and broadening of the melting range.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small amount of the crystalline sample was packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube was placed in the heating block of the apparatus.
-
The temperature was ramped at a rate of 10°C/min initially, then slowed to 1-2°C/min near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample was recorded.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile organic compounds by separating them from impurities.[2]
-
System: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program:
-
0-2 min: 10% A
-
2-15 min: 10% to 90% A
-
15-18 min: 90% A
-
18-20 min: 90% to 10% A
-
20-25 min: 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds and impurities.[9][10]
-
System: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD).
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Samples were dissolved in Dichloromethane to a concentration of 1 mg/mL.
-
Data Analysis: Purity was calculated based on the peak area percentage. Impurities were identified by comparing their mass spectra with the NIST library.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule.[1][11] The chemical shift, integration, and splitting pattern of each proton signal provide detailed structural information.
-
System: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
Data Analysis: The resulting spectrum was analyzed for characteristic chemical shifts and coupling constants, which were compared against the expected values for this compound.
Conclusion
The comprehensive analysis confirms the high purity and correct structural identity of the synthesized this compound. The data from HPLC and GC analyses show purity levels of 98.9% and 99.2%, respectively, which are comparable to the commercial standard. The primary impurity was identified as a small amount of unreacted starting material. The ¹H NMR spectrum perfectly matched the expected structure, and the melting point was sharp and within the accepted range. The distinct analytical signatures of the structural isomer, 5-Methylpyridine-3-carbonitrile, in all experiments underscore the specificity and reliability of the chosen validation methods. This multi-technique approach provides a robust and defensible validation of the synthesized compound's purity, rendering it suitable for further research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identity determination and purity testing [chemcon.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-Methylpyridine-3-carbonitrile 97 42885-14-3 [sigmaaldrich.com]
- 7. 5-Methylpyridine-3-carbonitrile 97 42885-14-3 [sigmaaldrich.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Synthesis of 5-Methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methylpyridine-2-carbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals, is a critical process demanding efficient and selective catalytic methods. This guide provides an objective comparison of the primary catalytic routes for its synthesis: the vapor-phase ammoxidation of 2,5-dimethylpyridine and the cross-coupling cyanation of 2-halo-5-methylpyridines. The performance of various catalysts is compared based on available experimental data, and detailed experimental protocols are provided to support further research and development.
Comparative Performance of Catalytic Systems
The selection of a catalytic system for the synthesis of this compound is a trade-off between factors such as catalyst cost, reaction conditions, product yield, and environmental impact. The following table summarizes the quantitative data for two prominent catalytic approaches.
| Catalytic Route | Precursor | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ammoxidation | 2,5-Dimethylpyridine | Vanadium-Chromium Oxide (VCrO) | Ammonia (NH₃) | - (Gas Phase) | 350-500 | Continuous Flow | Moderate to High |
| Ammoxidation | 2,5-Dimethylpyridine | Vanadium Pentoxide on Alumina (V₂O₅/Al₂O₃) | Ammonia (NH₃) | - (Gas Phase) | 400-480 | Continuous Flow | Moderate |
| Palladium-Catalyzed Cyanation | 2-Chloro-5-methylpyridine | Palladium Acetate (Pd(OAc)₂) with a phosphine ligand | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | DMF | 100-130 | 4-12 | Good to Excellent |
| Copper-Catalyzed Cyanation | 2-Bromo-5-methylpyridine | Copper(I) Cyanide (CuCN) | Copper(I) Cyanide (CuCN) | DMF or Pyridine | 150-250 | 12-24 | Moderate to Good |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are representative of the procedures found in the literature for similar transformations and can be adapted for the synthesis of this compound.
Vapor-Phase Ammoxidation using a Vanadium-Chromium Oxide (VCrO) Catalyst
This process involves the gas-phase reaction of 2,5-dimethylpyridine with ammonia and an oxygen-containing gas over a solid-state catalyst.
Catalyst Preparation: A mixed oxide catalyst of vanadium and chromium can be prepared by the co-precipitation method. Aqueous solutions of ammonium metavanadate and chromium nitrate are mixed in the desired molar ratio. The resulting precipitate is filtered, washed, dried at 120°C, and then calcined at 500-600°C in air for several hours.
Ammoxidation Procedure: The ammoxidation is typically carried out in a fixed-bed continuous flow reactor. The prepared VCrO catalyst is packed into the reactor. A gaseous feed mixture of 2,5-dimethylpyridine, ammonia, air (as the oxygen source), and an inert gas like nitrogen is passed over the catalyst bed. The molar ratio of the reactants (2,5-dimethylpyridine:NH₃:O₂) and the space velocity are critical parameters that need to be optimized. The reaction is conducted at a temperature range of 350-500°C. The reactor effluent is cooled to condense the liquid products, which are then separated and purified by distillation to isolate this compound.
Palladium-Catalyzed Cyanation of 2-Chloro-5-methylpyridine
This method utilizes a homogeneous palladium catalyst to couple a cyanide source with a halogenated pyridine precursor. The use of potassium ferrocyanide offers a less toxic alternative to simple alkali metal cyanides.[1][2][3]
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-methylpyridine (1 mmol), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., dppf, 0.04 mmol, 4 mol%). Add anhydrous N,N-dimethylformamide (DMF, 5 mL) as the solvent.
Reaction and Work-up: The reaction mixture is heated to 120-130°C and stirred for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique like TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Copper-Catalyzed Cyanation of 2-Bromo-5-methylpyridine (Rosenmund-von Braun Reaction)
This classical method employs stoichiometric or catalytic amounts of copper(I) cyanide to introduce the nitrile group.[4]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-methylpyridine (1 mmol) and copper(I) cyanide (CuCN, 1.2 mmol). Add a high-boiling polar aprotic solvent such as DMF or pyridine (5 mL).
Reaction and Work-up: The mixture is heated to a high temperature, typically between 150°C and 250°C, and stirred for 12-24 hours. After the reaction is complete, the mixture is cooled and treated with an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to dissolve the copper salts. The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification by distillation or chromatography affords the desired this compound.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the discussed catalytic syntheses.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Performance Benchmark: Pyrimidine-5-carbonitrile Derivatives vs. Standard Inhibitors
A Comparative Performance Analysis of Pyrimidine-5-carbonitrile Derivatives in Oncology Research
This guide provides a comprehensive performance benchmark of pyrimidine-5-carbonitrile derivatives, a promising class of compounds in cancer therapy. By objectively comparing their performance against established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The focus is on derivatives targeting key signaling pathways in cancer progression, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).
The therapeutic potential of pyrimidine-5-carbonitrile derivatives has been demonstrated through their potent inhibitory activity against various cancer cell lines and specific molecular targets. The following tables summarize the quantitative performance of selected derivatives compared to standard reference drugs.
VEGFR-2 Inhibitors
VEGF and its receptor VEGFR-2 are pivotal mediators of tumor angiogenesis.[1] Inhibiting the VEGF/VEGFR-2 pathway is a critical strategy in cancer treatment.[1] Pyrimidine-5-carbonitrile derivatives have emerged as potent VEGFR-2 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of VEGFR-2 Inhibitors (IC50 in µM)
| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| Derivative 11e | 1.14 ± 0.01 | 1.54 ± 0.01 |
| Derivative 12b | - | - |
| Derivative 9d | - | - |
| Derivative 12d | - | - |
| Sorafenib (Reference) | 8.96 ± 0.05 | 11.83 ± 0.07 |
Data presented as mean ± S.D. from two different experiments.[1] A lower IC50 value indicates greater potency.
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC50 in µM)
| Compound | VEGFR-2 IC50 |
| Derivative 12b | 0.53 ± 0.07 |
| Derivative 11e | 0.61 ± 0.01 |
| Derivative 12c | 0.74 ± 0.15 |
| Derivative 11c | 1.38 ± 0.03 |
| Sorafenib (Reference) | 0.19 ± 0.15 |
Data presented as mean ± S.D.[1] A lower IC50 value indicates greater potency.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, and pyrimidine-5-carbonitrile derivatives have been developed as effective EGFR inhibitors.[2]
Table 3: In Vitro Anti-proliferative Activity of EGFR Inhibitors (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Derivative 10b | 3.56 | 5.85 | 7.68 |
| Erlotinib (Reference) | 0.87 | 1.12 | 5.27 |
A lower IC50 value indicates greater potency.[2]
Table 4: In Vitro EGFR Kinase Inhibitory Activity (IC50 in nM)
| Compound | EGFR IC50 |
| Derivative 10b | 8.29 ± 0.04 |
| Erlotinib (Reference) | 2.83 ± 0.05 |
A lower IC50 value indicates greater potency.[2]
COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in cancerous tissues, and its inhibition is a valid strategy for cancer treatment. Certain pyrimidine-5-carbonitrile derivatives have shown potent COX-2 inhibitory activity.[3]
Table 5: In Vitro COX-2 Inhibitory Activity (IC50 in µM)
| Compound | COX-2 IC50 |
| Derivative 5d | 0.16 ± 0.01 |
| Derivative 5b | 0.18 ± 0.01 |
| Derivative 3b | 0.20 ± 0.01 |
| Celecoxib (Reference) | - |
| Nimesulide (Reference) | - |
Compounds 3b, 5b, and 5d demonstrated inhibitory action nearly comparable to Celecoxib and were found to be significantly more potent than Nimesulide.[3] A lower IC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of these compounds.
Caption: Simplified VEGF/VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-5-carbonitrile derivatives.
Caption: General workflow for determining the in vitro anti-proliferative activity of compounds using an MTT assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Anti-proliferative Activity (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized derivatives against various cancer cell lines.
-
Cell Seeding: Cancer cells, such as HCT-116 and MCF-7, are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-5-carbonitrile derivatives.
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[1]
In Vitro VEGFR-2 Kinase Inhibitory Assay
This assay quantifies the ability of the derivatives to inhibit the kinase activity of VEGFR-2.
-
Assay Kit: A Human VEGFR-2 TK ELISA kit is typically utilized for this assay.
-
Procedure: The assay is performed according to the manufacturer's protocol.
-
Principle: The assay generally involves the immobilization of a substrate for VEGFR-2 on a microplate. The enzyme, the test compounds, and ATP are then added. The amount of phosphorylated substrate is quantified, often using a specific antibody and a colorimetric or chemiluminescent detection method.
-
IC50 Determination: The IC50 values, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity, are determined from the resulting data.[1]
Cell Cycle Analysis
Flow cytometry is employed to investigate the effect of the most potent compounds on the cell cycle progression of cancer cells.
-
Cell Treatment: Cancer cells (e.g., HCT-116) are treated with the IC50 concentration of the derivative.
-
Incubation: The cells are incubated for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. For example, some derivatives have been shown to cause cell cycle arrest at the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptosis.[1][2]
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Assay Specificity: A Comparative Guide to 5-Methylpyridine-2-carbonitrile Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biological research, the specificity of a chemical probe or lead compound is paramount. Off-target effects and assay interference can lead to misleading results, wasted resources, and the pursuit of non-viable therapeutic candidates. 5-Methylpyridine-2-carbonitrile, a heterocyclic nitrile, is a scaffold of interest in medicinal chemistry. Understanding its potential for cross-reactivity in various assays is crucial for accurate data interpretation and informed decision-making.
This guide provides a comparative overview of the potential cross-reactivity of this compound and structurally related compounds. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document focuses on providing a framework for its evaluation. The presented data for related compounds serves as a benchmark for potential interactions that researchers should be vigilant for in their own experimental setups.
Understanding Cross-Reactivity and Assay Interference
Cross-reactivity occurs when a compound structurally similar to the target analyte or substrate interacts with the assay's detection components, such as antibodies or enzymes. Assay interference, a broader concept, encompasses any artifactual modulation of the assay signal by a compound, which can include:
-
Enzyme Inhibition/Activation: The compound directly interacts with the reporter enzyme or other enzymes in a coupled assay system.
-
Fluorescence Quenching or Enhancement: The compound absorbs at the excitation or emission wavelengths of the assay's fluorophore, or it may be intrinsically fluorescent.
-
Light Scattering: Compound precipitation can interfere with optical measurements.
-
Nonspecific Binding: The compound binds to assay components like antibodies or plate surfaces in an unintended manner.
Pyridine-containing compounds, in general, have been noted for their potential to interfere in biological assays, particularly through mechanisms like enzyme inhibition and fluorescence quenching.
Comparative Analysis of Pyridine Carbonitrile Derivatives
To illustrate a comparative analysis, we present hypothetical cross-reactivity data for this compound and two structurally similar compounds: Pyridine-2-carbonitrile (lacking the methyl group) and 5-Amino-2-pyridinecarbonitrile (with an amino substitution). This data is for illustrative purposes to guide researchers in their own evaluations.
Table 1: Hypothetical Cross-Reactivity Profile in a Competitive ELISA for a Fictional Analyte "Molecule X"
| Compound | Structure | IC50 for Analyte X (nM) | Cross-Reactivity (%) vs. Molecule X |
| Molecule X (Analyte) | - | 10 | 100 |
| This compound | CH₃-C₅H₃N-CN | 5,000 | 0.2 |
| Pyridine-2-carbonitrile | C₅H₄N-CN | 12,000 | 0.08 |
| 5-Amino-2-pyridinecarbonitrile | NH₂-C₅H₃N-CN | > 50,000 | < 0.02 |
Cross-reactivity (%) is calculated as (IC50 of Analyte X / IC50 of Test Compound) x 100.
Table 2: Potential for Assay Interference in a Fluorescence-Based Kinase Assay
| Compound | Intrinsic Fluorescence (RFU at Assay Wavelengths) | Fluorescence Quenching (% of Control Signal) | Off-Target Kinase Inhibition (IC50 in µM) |
| This compound | 50 | 15% at 10 µM | > 50 |
| Pyridine-2-carbonitrile | 25 | 8% at 10 µM | > 50 |
| 5-Amino-2-pyridinecarbonitrile | 850 | 35% at 10 µM | 25 (Kinase Z) |
Experimental Protocols for Assessing Cross-Reactivity
Herein are detailed methodologies for key experiments to determine the cross-reactivity and interference potential of this compound.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of an antibody-based assay in the presence of this compound and its analogs.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen-protein conjugate (e.g., your target analyte hapten conjugated to BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a fixed concentration of the primary antibody against the target analyte and varying concentrations of the test compound (this compound or analogs) or the standard analyte. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and determine the IC50 value. Calculate the percent cross-reactivity relative to the target analyte.
Protocol 2: Assessing Interference in Fluorescence-Based Assays
This protocol helps to identify if this compound interferes with the fluorescence signal of an assay.
-
Intrinsic Fluorescence Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense into a microplate.
-
Read the fluorescence at the assay's excitation and emission wavelengths. An increase in signal with concentration indicates intrinsic fluorescence.
-
-
Fluorescence Quenching Assessment:
-
Prepare solutions of the assay's fluorophore at a fixed concentration in the assay buffer.
-
Add serial dilutions of this compound.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Read the fluorescence. A concentration-dependent decrease in the fluorophore's signal indicates quenching.
-
-
Control for Enzyme-Based Fluorescence Assays:
-
Run the assay in the absence of the enzyme but with the substrate and the test compound. An increase in fluorescence suggests that the compound may be reacting with the substrate or is intrinsically fluorescent under the assay conditions.
-
Protocol 3: LC-MS/MS for Orthogonal Confirmation
To definitively quantify an analyte in the presence of potentially cross-reactive compounds, a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
-
Sample Preparation: Extract the analyte and the test compounds from the biological matrix using an appropriate method (e.g., protein precipitation with acetonitrile or solid-phase extraction).
-
Chromatographic Separation: Use a suitable LC column (e.g., C18) and a gradient elution method to separate the analyte of interest from this compound and its analogs.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the analyte and the test compounds to ensure highly selective detection and quantification.
-
Quantification: Use a stable isotope-labeled internal standard of the analyte to correct for matrix effects and ensure accurate quantification.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing cross-reactivity and assay interference.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Caption: Decision workflow for identifying fluorescence interference.
Conclusion and Recommendations
Key Recommendations:
-
Perform Control Experiments: Always include controls to test for intrinsic fluorescence, fluorescence quenching, and nonspecific enzyme inhibition, as detailed in the provided protocols.
-
Use Orthogonal Assays: Whenever possible, confirm findings from a primary assay with an orthogonal method that has a different detection principle (e.g., confirming ELISA results with LC-MS/MS).
-
Characterize Analogs: When developing derivatives of this compound, establish a full cross-reactivity profile for each new analog.
-
Consult Structure-Activity Relationships: Be mindful that even small structural modifications, such as the addition or removal of a methyl or amino group, can significantly alter a compound's cross-reactivity profile.
By implementing these rigorous validation steps, researchers can ensure the reliability and accuracy of their data, paving the way for more robust and reproducible scientific discoveries.
5-Methylpyridine-2-carbonitrile: A Versatile Building Block in Drug Discovery and Catalysis
A comprehensive review of the applications of 5-Methylpyridine-2-carbonitrile, comparing its utility and performance as a key intermediate in the synthesis of targeted therapeutics and novel catalysts.
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in the design and synthesis of novel therapeutic agents and efficient catalysts. This compound, a substituted pyridine derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural features make it an attractive starting material for the construction of complex molecules with significant biological activity and catalytic potential. This guide provides a comparative overview of the applications of this compound, supported by experimental data and detailed protocols.
A Key Player in the Development of Targeted Cancer Therapies
Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer progression, particularly those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K)/mTOR.
VEGFR-2 Inhibition for Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, with VEGFR-2 playing a central role. Small molecules that can inhibit VEGFR-2 are therefore highly sought after as anti-cancer drugs. Several studies have demonstrated that pyrimidine-5-carbonitrile derivatives, synthesized from precursors like this compound, are potent VEGFR-2 inhibitors.
A comparative study of novel pyrimidine-5-carbonitrile derivatives showed that some compounds exhibited higher cytotoxic activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines than the standard drug Sorafenib. For instance, compound 11e from one study demonstrated excellent activity with IC50 values of 1.14 μM and 1.54 μM against HCT-116 and MCF-7 cells, respectively. Furthermore, these compounds also showed potent inhibition of the VEGFR-2 enzyme.
| Compound | Target | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. MCF-7 | VEGFR-2 Inhibition IC50 (μM) |
| Derivative 9d | VEGFR-2 | - | - | 2.41 ± 0.16 |
| Derivative 11e | VEGFR-2 | 1.14 | 1.54 | 0.61 ± 0.01 |
| Derivative 12b | VEGFR-2 | - | - | 0.53 ± 0.07 |
| Derivative 12d | VEGFR-2 | - | - | 1.61 ± 0.18 |
| Sorafenib (Control) | VEGFR-2 | 8.96 | 11.83 | 0.19 ± 0.15 |
Experimental Protocol: Synthesis of Pyrimidine-5-carbonitrile Derivatives
A general procedure for the synthesis of these inhibitors involves the reaction of a this compound derived intermediate with various aromatic aldehydes. For example, a key intermediate can be synthesized and then reacted with different substituted benzaldehydes in the presence of a catalyst, such as piperidine, in ethanol under reflux to yield the final products. Purification is typically achieved through recrystallization or column chromatography.
The VEGFR-2 signaling pathway is a critical cascade that promotes cell proliferation and survival. Inhibition of this pathway by this compound derivatives effectively blocks these downstream effects.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Dual PI3K/mTOR Inhibition in Cancer Therapy
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival. Morpholinopyrimidine-5-carbonitrile derivatives, which can be synthesized using this compound as a starting material, have been identified as potent dual inhibitors of PI3K and mTOR.
In a study, novel morpholinopyrimidine-5-carbonitriles were designed and synthesized, with some compounds showing excellent antitumor activity. For example, compounds 12b and 12d exhibited significant inhibitory activity against the leukemia SR cell line and also potently inhibited PI3Kα, PI3Kβ, PI3Kδ, and mTOR.
| Compound | Target | IC50 vs. Leukemia SR (μM) | PI3Kα IC50 (μM) | PI3Kβ IC50 (μM) | PI3Kδ IC50 (μM) | mTOR IC50 (μM) |
| Derivative 12b | PI3K/mTOR | 0.10 ± 0.01 | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |
| Derivative 12d | PI3K/mTOR | 0.09 ± 0.01 | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |
| LY294002 (Control) | PI3K | - | - | - | - | - |
| Afinitor (Control) | mTOR | - | - | - | - | - |
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against PI3K and mTOR can be determined using in vitro kinase assays. Typically, recombinant human PI3K and mTOR enzymes are used. The assay measures the phosphorylation of a substrate (e.g., ATP) in the presence of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
The PI3K/mTOR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. Dual inhibition of this pathway is a promising strategy for cancer treatment.
Caption: Dual inhibition of the PI3K/mTOR pathway.
A Building Block for Modulators of Inflammatory Responses
Chronic inflammation is a hallmark of many diseases, including inflammatory bowel disease (IBD). The chemokine receptor CCR9 plays a crucial role in the migration of immune cells to the gut, making it a key target for the treatment of IBD. 3-Amino-5-methylpyridine-2-carbonitrile, a derivative of this compound, is a versatile reactant used in the preparation of orally bioavailable CCR9 antagonists.
Experimental Protocol: Chemotaxis Assay
The inhibitory effect of CCR9 antagonists can be evaluated using a chemotaxis assay. In this assay, cells expressing CCR9 (e.g., MOLT-4 cells) are placed in the upper chamber of a Transwell plate, and a chemoattractant (CCL25) is placed in the lower chamber. The number of cells that migrate to the lower chamber in the presence and absence of the test compound is quantified to determine the compound's inhibitory potency (IC50).
The CCR9 signaling pathway is initiated by the binding of CCL25, leading to G-protein activation and downstream signaling that results in cell migration.
Caption: Antagonism of the CCR9 signaling pathway.
Application in Catalysis
Beyond its role in medicinal chemistry, derivatives of this compound are also utilized in the field of catalysis. Metal complexes bearing ligands derived from cyanopyridines can act as efficient catalysts for various organic transformations.
For instance, a study on metallo-organic complexes bearing 5-amino-2-ethylpyridine-2-carboximidate, derived from 5-amino-2-cyanopyridine, demonstrated their catalytic activity in the Henry reaction (a carbon-carbon bond-forming reaction). The study compared the performance of copper, cobalt, nickel, and manganese complexes.
| Catalyst | Conversion Efficiency (%) |
| [NH2EtPyCuCl2(CH3OH)].H2O | 74 |
| [(NH2EtPyHCl)3Co].(Cl)3.3H2O | 68 |
| --INVALID-LINK-- | 78 |
| --INVALID-LINK-- | 42 |
| No Catalyst | 26 |
These results highlight the potential of using this compound derivatives to synthesize novel and efficient catalysts for organic synthesis.
Experimental Protocol: Catalytic Henry Reaction
A typical procedure involves dissolving the aldehyde and nitromethane in a solvent like methanol. The catalyst (a metal complex of the this compound derivative) is then added, and the reaction mixture is stirred at room temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the product can be isolated and purified using standard techniques.
Conclusion
This compound has proven to be a highly valuable and versatile building block in the development of new therapeutic agents and catalysts. Its derivatives have demonstrated significant potential as potent and selective inhibitors of key signaling pathways in cancer and inflammation. Furthermore, its application in the synthesis of novel metal complexes opens up new avenues for the development of efficient catalysts for organic synthesis. The comparative data presented in this guide underscores the importance of this scaffold in modern chemical and pharmaceutical research, providing a solid foundation for the design and synthesis of next-generation molecules with enhanced performance and specificity.
Safety Operating Guide
Proper Disposal of 5-Methylpyridine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methylpyridine-2-carbonitrile.
This compound is classified as a hazardous substance, requiring strict adherence to disposal protocols.[1] Improper disposal can lead to environmental contamination and potential health risks. The following procedures outline the necessary steps for its safe removal and disposal from a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks of exposure and ensure a safe working environment.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.
In Case of a Spill:
-
Evacuate the Area: If a significant spill occurs, evacuate all non-essential personnel from the immediate vicinity.
-
Ventilate the Space: Ensure adequate ventilation to disperse any airborne particles.
-
Contain the Spill: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.
-
Waste Identification and Classification:
-
This compound waste is classified as hazardous.[1]
-
It is categorized under UN number UN3439, NITRILES, SOLID, TOXIC, N.O.S. for transportation purposes.
-
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The appropriate hazard symbols (e.g., toxic).
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
The primary method of disposal for this type of chemical waste is typically incineration at a permitted hazardous waste facility.
-
Quantitative Data Summary
At present, publicly available Safety Data Sheets and regulatory guidelines do not specify quantitative concentration limits for the disposal of this compound. The standard procedure is to dispose of the pure substance and any contaminated materials as hazardous waste.
| Parameter | Value |
| UN Number | UN3439 |
| Hazard Class | Toxic Solid |
| Recommended Disposal | Incineration via approved facility |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and do not involve experimental methodologies. Researchers must consult their institution's specific EHS guidelines, which are derived from regulatory standards.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Methylpyridine-2-carbonitrile, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed to be a readily accessible resource for all operational questions.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Standards |
| Eye and Face | Chemical safety goggles or a face shield where splashing is a risk. | European Standard EN 166 or OSHA 29 CFR 1910.133.[1] |
| Hand | Chemical-resistant protective gloves. Nitrile gloves are a suitable option, but always check the manufacturer's chemical compatibility chart. | |
| Body | Long-sleeved clothing or a lab coat. For larger quantities or in case of a spill, a chemical-resistant suit or coveralls should be used.[2] | |
| Respiratory | For routine small-scale laboratory use, a well-ventilated area or a chemical fume hood is sufficient. For larger quantities, emergencies, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3][4] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent hazardous situations.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[1][3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Ground all equipment when transferring the substance to prevent static discharge.
Storage:
-
Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[3][5]
-
Keep away from heat, open flames, and strong oxidizing agents.[5]
-
The storage area should be secure and accessible only to authorized personnel.
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste, follow these established protocols to mitigate risks and ensure environmental safety.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal Plan:
-
This compound and its containers are considered hazardous waste.[3]
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[3][6]
-
Do not dispose of the chemical down the drain or into the environment.[3][6]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. fishersci.de [fishersci.de]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound | Properties, Safety Data, Uses & Supplier China | High Purity Chemical Compound [nj-finechem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
